9-cis-5,6-Epoxy Retinol Acetate
Beschreibung
BenchChem offers high-quality 9-cis-5,6-Epoxy Retinol Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cis-5,6-Epoxy Retinol Acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C₂₂H₃₂O₃ |
|---|---|
Molekulargewicht |
344.49 |
Herkunft des Produkts |
United States |
In Vivo Metabolic Pathway and Pharmacokinetics of 9-cis-5,6-Epoxy Retinol Acetate: A Technical Whitepaper
Executive Summary
9-cis-5,6-epoxy retinol acetate is a highly specialized synthetic retinoid derivative and a critical biomarker in metabolic profiling. The acetate esterification provides lipophilic stability for formulation and cellular compartmentalization, while the 9-cis stereochemistry and 5,6-epoxide ring dictate its unique nuclear receptor affinity and clearance profile. Understanding its in vivo trajectory is essential for drug development targeting Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) pathways. This whitepaper delineates the sequential metabolic activation, receptor engagement, and pharmacokinetic tracing protocols for this compound.
Phase I Metabolism: De-esterification and Mobilization
Upon systemic administration, the lipophilic acetate ester prevents immediate aqueous degradation but must be cleaved for the molecule to enter the active signaling pool.
-
Enzymatic Hydrolysis: Retinyl ester hydrolases (REH) located in the hepatic stellate cells and intestinal mucosa rapidly hydrolyze the acetate bond, yielding 9-cis-5,6-epoxy retinol[1].
-
Causality of Chaperone Binding: Free retinol derivatives are highly hydrophobic and prone to non-specific lipid partitioning, which can lead to cellular toxicity. To prevent this, Cellular Retinol-Binding Protein I (CRBPI) binds the newly formed 9-cis-5,6-epoxy retinol. This chaperone system is not merely protective; it actively channels the substrate directly to oxidative enzymes, functioning as a critical regulator of in vivo retinyl ester hydrolysis[1].
Phase II Metabolism: Sequential Oxidation
The core activation of this retinoid occurs via a two-step oxidative cascade primarily within the liver (hepatocytes) and target tissues.
-
Step 1 (Reversible Oxidation): Alcohol dehydrogenases (ADH) and short-chain dehydrogenases/reductases (SDR) oxidize 9-cis-5,6-epoxy retinol to 9-cis-5,6-epoxy retinaldehyde[1].
-
Step 2 (Irreversible Oxidation): Retinaldehyde dehydrogenases (RALDH) catalyze the irreversible conversion of the retinaldehyde intermediate to 9-cis-5,6-epoxy retinoic acid [1]. This is the biologically active ligand responsible for downstream transcriptomic modulation.
Metabolic conversion of 9-cis-5,6-epoxy retinol acetate to its active and excretory forms.
Receptor Activation and Biological Efficacy
Historically, epoxidized retinoids were dismissed as inert catabolic waste. However, contemporary in vitro and in vivo assays prove otherwise.
Newly synthesized 9-cis-5,6-epoxy retinoic acid is bound by Cellular Retinoic Acid-Binding Protein II (CRABPII), which facilitates its translocation into the nucleus[1]. Once localized, it serves as an active ligand for RAR/RXR heterodimers. In human NB4 promyelocytic leukemia cells, 5,6-epoxy-retinoic acid has been quantitatively proven to induce granulocytic differentiation and cell cycle arrest in the G1 phase, operating directly through the RARα signaling pathway[2].
Phase III Metabolism: Catabolism and Clearance
To maintain homeostasis and prevent retinoid toxicity, the active acid must be efficiently cleared from systemic circulation.
-
Cytochrome P450 Action: While CYP26 enzymes (CYP26A1, CYP26B1) typically epoxidize retinoic acid at the 5,6 position, the pre-existing epoxide ring in this molecule forces alternative metabolic routing. It may undergo further hydroxylation by enzymes such as CYP3A41b (upregulated in metabolic disorders like NAFLD)[3].
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate the oxidized molecule to form retinoyl β-glucuronides. These highly polar metabolites are efficiently excreted via biliary and renal pathways.
Experimental Protocol: In Vivo Pharmacokinetic Tracing
To accurately study this pathway, researchers must utilize stable isotope-labeled standards (e.g., 9-cis-5,6-Epoxy Retinol Acetate-D5 )[4]. This creates a self-validating system that mathematically differentiates exogenous drug metabolism from the endogenous retinoid baseline.
Step-by-Step Methodology
-
In Vivo Dosing: Administer 9-cis-5,6-Epoxy Retinol Acetate-D5 (10 mg/kg) via oral gavage in a lipid vehicle (e.g., corn oil) to maximize intestinal lymphatic absorption.
-
Tissue Harvest (Critical Step): Harvest hepatic and plasma samples. Causality: Retinoids undergo rapid photo-isomerization (e.g., 9-cis to all-trans) under standard laboratory lighting. All harvesting and processing MUST be conducted under >500 nm amber light to preserve stereochemical integrity.
-
Protein Precipitation & LLE: Homogenize tissue in cold PBS. Precipitate proteins using ice-cold acetonitrile. Perform Liquid-Liquid Extraction (LLE) using a hexane:ethyl acetate (85:15, v/v) gradient. Causality: This specific non-polar gradient selectively extracts the lipophilic retinoids while leaving polar interferents trapped in the aqueous phase.
-
Evaporation & Reconstitution: Dry the organic layer under a gentle stream of ultra-pure nitrogen gas. Causality: Ambient oxygen rapidly degrades the 5,6-epoxide ring; nitrogen displacement prevents oxidative degradation. Reconstitute in LC-MS grade methanol.
-
LC-MS/MS Analysis: Inject onto a C18 reversed-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode for esters/alcohols, and ESI- for retinoic acids, to quantify the D5-labeled mass shifts.
Step-by-step in vivo pharmacokinetic tracing workflow using D5-labeled retinoid standards.
Quantitative Data Presentation
The biological activity of retinoid metabolites is heavily dependent on their oxidative state. The table below summarizes the enzymatic origins and quantitative differentiation efficacy (EC50) of key retinoid metabolites in NB4 cell lines[2].
Table 1: Pharmacokinetic & Differentiation Parameters of Retinoid Metabolites
| Retinoid / Metabolite | Enzymatic Origin | Biological Activity | LC-MS/MS Polarity | Differentiation EC50 (nM) |
| 9-cis-5,6-epoxy Retinol Acetate | N/A (Prodrug) | Inactive | ESI+ | N/A |
| 9-cis-5,6-epoxy Retinol | REH Hydrolysis | Intermediate | ESI+ | N/A |
| 9-cis-5,6-epoxy Retinaldehyde | ADH / SDR Oxidation | Intermediate | ESI+ | N/A |
| 5,6-epoxy Retinoic Acid | RALDH Oxidation | RAR/RXR Agonist | ESI- | 99.5 ± 1.5 |
| 4-oxo Retinoic Acid | CYP26 Oxidation | RAR Agonist | ESI- | 38.3 ± 1.3 |
| 18-OH Retinoic Acid | CYP26 Oxidation | RAR Agonist | ESI- | 55.5 ± 1.8 |
| Retinoyl β-Glucuronide | UGT Conjugation | Excretory | ESI- | N/A |
References
-
Hepatic metabolism of retinoids and disease associations Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids[Link]
-
Granulocytic Differentiation of Human NB4 Promyelocytic Leukemia Cells Induced by All-trans Retinoic Acid Metabolites Cancer Research (AACR Journals)[Link]
-
Integrative Omics Reveals Metabolic and Transcriptomic Alteration of Nonalcoholic Fatty Liver Disease in Catalase Knockout Mice Biomolecules & Therapeutics[Link]
-
9-cis-5,6-Epoxy Retinol Acetate-D5 (CAS No: 2714485-85-3) Pharmaffiliates / Isotope Science[Link]
Sources
The Role of 9-cis-5,6-Epoxy Retinol Acetate in Retinoid X Receptor (RXR) Signaling: Metabolism, Mechanism, and Methodologies
Executive Summary
Retinoid signaling governs critical aspects of cellular differentiation, proliferation, and apoptosis. While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are the canonical ligands for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), their oxidative metabolites are increasingly recognized as potent, biologically active signaling molecules[1][2].
9-cis-5,6-epoxy retinol acetate is a highly specialized, synthetic retinoid precursor. It serves as a lipophilic prodrug that, upon intracellular metabolism, yields 5,6-epoxy-9-cis-retinoic acid—a compound that uniquely combines the RXR-preferring 9-cis geometry with the metabolic stability and specific binding profile of a 5,6-epoxide modification[3]. This technical guide elucidates the metabolic activation, receptor binding dynamics, and downstream signaling mechanics of this compound, providing rigorously validated experimental protocols for its application in molecular research.
Metabolic Activation: The Prodrug Concept
Free retinoic acids are notoriously susceptible to oxidative degradation and exhibit variable cellular permeability. In drug development and in vitro assays, utilizing an acetate ester—such as 9-cis-5,6-epoxy retinol acetate—solves these pharmacokinetic challenges. The acetate moiety enhances lipophilicity, driving efficient passive diffusion across the plasma membrane.
Once inside the cell, the compound undergoes a mandatory, three-step metabolic cascade to become a transcriptionally active ligand[2][3]:
-
Hydrolysis: Intracellular esterases cleave the acetate group, yielding 9-cis-5,6-epoxy retinol.
-
First Oxidation: Retinol dehydrogenases (RDH) oxidize the hydroxyl group to an aldehyde, forming 9-cis-5,6-epoxy retinal.
-
Second Oxidation: Retinaldehyde dehydrogenases (RALDH) catalyze the final oxidation to 5,6-epoxy-9-cis-retinoic acid , the active nuclear receptor ligand.
Figure 1: Intracellular metabolic activation of 9-cis-5,6-epoxy retinol acetate.
RXR Signaling Mechanics & Binding Dynamics
The active metabolite, 5,6-epoxy-9-cis-retinoic acid, exerts its biological effects—such as influencing epithelial differentiation and preventing chemical carcinogenesis—by modulating nuclear receptor activity[3]. Its mechanism of action is dictated by two structural features:
-
The 9-cis Geometry: Unlike all-trans isomers which exclusively bind RARs, the 9-cis conformation allows the ligand to bind with high affinity to RXRs[2][4]. RXRs are the obligate heterodimerization partners for numerous nuclear receptors (including RAR, VDR, and PPAR)[5].
-
The 5,6-Epoxy Modification: Historically viewed as a catabolic byproduct generated by cytochrome P450s (e.g., CYP26), the 5,6-epoxide is now known to be a potent RAR/RXR agonist[1][2]. Furthermore, 5,6-epoxy derivatives exhibit exceptionally high affinity for Cellular Retinoic Acid-Binding Proteins (CRABP I and II), which act as intracellular chaperones shuttling the ligand directly to the nucleus[4].
Upon nuclear entry, the ligand binds to the RXR/RAR heterodimer. This binding induces a critical conformational change that triggers the dissociation of corepressor complexes (e.g., N-CoR, SMRT) and the recruitment of coactivators (e.g., pCip, SRC-1)[2][5]. The activated complex then binds to Retinoid X Response Elements (RXREs) or Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes[5].
Figure 2: Mechanism of RXR/RAR heterodimer activation by 5,6-epoxy-9-cis-RA.
Quantitative Binding & Transcriptional Data
To contextualize the potency of 9-cis-5,6-epoxy retinoids, we must look at the binding affinities and activation thresholds of closely related isomers. The table below summarizes the quantitative data for these interactions[4][6][7].
| Compound | Target Receptor / Protein | Binding Affinity / Potency | Primary Biological Effect |
| all-trans-5,6-epoxy RA | RARα, RARβ, RARγ | EC50 = 77 nM, 35 nM, 4 nM | Induces growth arrest in MCF-7 / NB4 cells |
| 9-cis-Retinoic Acid | RXR (Pan-agonist) | Kd ≈ 1 - 5 nM | Endogenous pan-RXR activation |
| 5,6-epoxy-RA (mixed) | CRABP I & II | High affinity (IC50 comparable to ATRA) | Intracellular retinoid transport |
| 5,6-epoxy-9-cis-RA | RXR / RAR | Estimated < 50 nM | Epithelial differentiation, anti-carcinogenesis |
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that experimental design must inherently validate the mechanism being tested. The following protocols are engineered to isolate specific variables in the retinoid signaling cascade.
Protocol A: Competitive Radioligand Binding Assay for RXR Affinity
Causality & Rationale: Direct measurement of non-radiolabeled epoxide binding in live cells is obscured by rapid cellular metabolism. We use isolated recombinant receptors to provide a controlled environment, proving direct physical interaction between the active metabolite and the RXR ligand-binding domain[7].
Step-by-Step Methodology:
-
Preparation: Synthesize or purchase the active metabolite (5,6-epoxy-9-cis-RA), as the acetate prodrug will not bind the receptor directly in a cell-free system. Dissolve in DMSO (final assay concentration <0.1%).
-
Receptor Sourcing: Utilize purified recombinant RXRα, RXRβ, and RXRγ proteins suspended in a Tris-HCl assay buffer containing protease inhibitors.
-
Radioligand Addition: Introduce a high-affinity radiolabeled tracer, such as [3H]-9-cis-retinoic acid, at a fixed concentration near its known Kd (e.g., 2 nM)[7].
-
Competition: Add the unlabeled test compound (5,6-epoxy-9-cis-RA) in a logarithmic concentration series (from 10−11 to 10−5 M). Incubate at 4°C for 2 hours to reach equilibrium.
-
Separation: Harvest the complex using a multi-well plate harvester equipped with glass fiber filters. Wash rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure retained radioactivity using liquid scintillation counting.
-
Validation: Calculate the IC50. Use the Cheng-Prusoff equation ( Ki=IC50/(1+[L]/Kd) ) to determine the absolute inhibition constant[7].
Protocol B: Flow Cytometric Analysis of Cellular Differentiation
Causality & Rationale: To validate the functional downstream effects of RXR/RAR activation, we use the NB4 human promyelocytic leukemia cell line. NB4 cells express the PML-RARα fusion protein and are the gold-standard model for evaluating retinoid-induced granulocytic differentiation[1]. The upregulation of the CD11c integrin serves as a definitive phenotypic readout of successful nuclear receptor activation[1].
Step-by-Step Methodology:
-
Cell Culture: Seed NB4 cells in RPMI-1640 medium supplemented with 10% FBS at a density of 2×105 cells/mL.
-
Treatment: Treat the cells with 1 μM of 9-cis-5,6-epoxy retinol acetate. Note: In this live-cell assay, the acetate prodrug is used because the cells possess the requisite esterases and dehydrogenases to metabolize it into the active form. Include a vehicle control (0.1% ethanol or DMSO).
-
Incubation: Cultivate the cells for 120 hours at 37°C in a 5% CO2 atmosphere. Retinoid-induced differentiation requires prolonged exposure to allow for target gene transcription and subsequent protein expression[1].
-
Harvesting & Staining: Collect the cells, wash twice with cold FACS buffer (PBS with 2% BSA), and resuspend. Stain with a Phycoerythrin (PE)-conjugated anti-CD11c monoclonal antibody for 30 minutes at 4°C in the dark[1][5].
-
Data Acquisition: Run the samples through a flow cytometer. Gate out dead cells and debris using forward/side scatter and a viability dye (e.g., DAPI). Collect a minimum of 10,000 viable events per sample[5].
-
Analysis: Quantify the percentage of CD11c-positive cells compared to the vehicle control. A significant rightward shift in PE fluorescence confirms successful RXR/RAR-mediated cellular differentiation.
Conclusion
9-cis-5,6-epoxy retinol acetate is a sophisticated tool in molecular biology and drug development. By leveraging the lipophilicity of an acetate ester, it ensures efficient cellular uptake before being metabolically converted into 5,6-epoxy-9-cis-retinoic acid. This active metabolite exploits the 9-cis geometry to engage RXR heterodimers, while the 5,6-epoxide moiety ensures robust interaction with intracellular transport proteins (CRABPs) and nuclear receptors. Understanding this structure-function relationship allows researchers to precisely modulate retinoid signaling pathways for applications in oncology, dermatology, and stem cell differentiation.
References
-
Idres, N., et al. (2001). "Granulocytic Differentiation of Human NB4 Promyelocytic Leukemia Cells Induced by All-trans Retinoic Acid Metabolites". Cancer Research, AACR Journals. Available at:[Link]
-
American Chemical Suppliers. "cis retinol suppliers USA". Available at: [Link]
-
Gudas, L. J., & Wagner, J. A. (2011). "RETINOIDS REGULATE STEM CELL DIFFERENTIATION". Journal of Cellular Physiology, PMC - NIH. Available at:[Link]
-
Taimi, M., et al. (2004). "Application of photoaffinity labeling with [3H] all trans- and 9-cis-retinoic acids for characterization of cellular retinoic acid–binding proteins I and II". Journal of Lipid Research, PMC - NIH. Available at:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis retinol suppliers USA [americanchemicalsuppliers.com]
- 4. Application of photoaffinity labeling with [3H] all trans- and 9-cis-retinoic acids for characterization of cellular retinoic acid–binding proteins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Biological Activity and Transcriptional Regulation of 9-cis-5,6-Epoxy Retinol Acetate: A Technical Guide
Chemical Rationale: Why the Acetate Prodrug?
Retinoids are notoriously labile compounds, highly susceptible to auto-oxidation, isomerization, and photolytic degradation when exposed to light, oxygen, or acidic environments [1]. In drug development and in vitro research, utilizing the free alcohol (retinol) or carboxylic acid (retinoic acid) forms often leads to inconsistent dosing due to rapid degradation.
9-cis-5,6-epoxy retinol acetate is engineered to bypass these limitations. The esterification of the terminal hydroxyl group at the C15 position with an acetate moiety serves a dual purpose:
-
Steric and Chemical Shielding: It prevents the auto-oxidation of the terminal group, significantly extending the shelf-life and stability of the compound in aqueous culture media [1].
-
Controlled Cellular Delivery: As a highly lipophilic prodrug, the acetate form readily crosses the plasma membrane. Once intracellular, it relies on endogenous esterases for activation, providing a controlled, sustained release of the active metabolite rather than a transient spike.
Metabolic Activation Pathway
To exert biological activity, 9-cis-5,6-epoxy retinol acetate must undergo a three-step enzymatic conversion to become a functional nuclear receptor ligand [2].
-
Hydrolysis: Intracellular nonspecific esterases cleave the acetate group, yielding 9-cis-5,6-epoxy retinol.
-
First Oxidation: Alcohol dehydrogenases (ADH) oxidize the retinol intermediate into 9-cis-5,6-epoxy retinal.
-
Second Oxidation: Retinaldehyde dehydrogenases (RALDH) catalyze the final oxidation step, producing the biologically active 9-cis-5,6-epoxy retinoic acid [2].
Metabolic activation of 9-cis-5,6-epoxy retinol acetate to its active acid form.
Transcriptional Mechanics and Gene Expression
The biological activity of this compound is governed by its ultimate conversion to 9-cis-5,6-epoxy retinoic acid. The 9-cis conformation is critical; unlike all-trans-retinoic acid (ATRA), which primarily binds Retinoic Acid Receptors (RARs), 9-cis derivatives act as high-affinity pan-agonists for both RARs and Retinoid X Receptors (RXRs) [3].
Upon ligand binding, the RAR/RXR heterodimer undergoes a conformational change that triggers the dissociation of co-repressor complexes (such as NCoR/SMRT) and the recruitment of co-activators (like SRC-1). This activated complex binds to Retinoic Acid Response Elements (RAREs) —typically organized as direct repeats separated by 2 or 5 nucleotides (DR-2, DR-5)—located in the promoter regions of target genes [4].
This transcriptional cascade upregulates genes responsible for epithelial differentiation (e.g., Keratins), cell cycle arrest (e.g., p21), and auto-regulatory catabolism (e.g., CYP26A1, which degrades excess retinoic acid to prevent toxicity) [4].
RAR/RXR-mediated transcriptional regulation by 9-cis-5,6-epoxy retinoic acid.
Quantitative Pharmacodynamics
The 5,6-epoxide modification alters the binding pocket dynamics, resulting in a distinct receptor affinity profile compared to standard 9-cis-retinoic acid. The table below summarizes the receptor binding affinities and phenotypic endpoints of the active metabolite [3].
| Target / Parameter | Quantitative Value | Experimental Context |
| RARα Affinity (EC50) | 77 nM | In vitro receptor activation assay |
| RARβ Affinity (EC50) | 35 nM | In vitro receptor activation assay |
| RARγ Affinity (EC50) | 4 nM | In vitro receptor activation assay |
| Cell Growth Arrest | Effective at 1 μM | MCF-7 (Breast) and NB4 (Leukemia) cell lines |
Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of 9-cis-5,6-epoxy retinol acetate, researchers must utilize self-validating experimental designs that account for prodrug conversion, direct transcriptional activation, and endogenous gene expression.
Protocol A: In Vitro Metabolic Conversion Assay
Causality: Because the acetate form is inactive at the receptor level, it is imperative to empirically verify that your specific cell line or tissue extract possesses the esterases and dehydrogenases required to convert the prodrug into 5,6-epoxy retinoic acid. Self-Validation: This protocol uses heat-inactivated microsomes to prove that conversion is strictly enzymatic and not an artifact of spontaneous chemical hydrolysis in the buffer.
-
Preparation: Isolate rat liver microsomes or use whole-cell lysates from your target cell line (e.g., MCF-7). Suspend in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM NAD+ (essential cofactor for ADH/RALDH).
-
Incubation: Add 10 μM of 9-cis-5,6-epoxy retinol acetate. Incubate at 37°C in the dark for 60 minutes.
-
Control 1 (Negative): Heat-inactivate the lysate at 95°C for 10 mins prior to adding the compound.
-
Control 2 (Vehicle): Add 0.1% DMSO without the retinoid.
-
-
Extraction: Terminate the reaction by adding an equal volume of ice-cold absolute ethanol. Extract the retinoids using hexane:ethyl acetate (85:15, v/v).
-
Analysis: Evaporate the organic layer under nitrogen gas, reconstitute in mobile phase, and analyze via Reverse-Phase HPLC (C18 column) monitoring absorbance at ~340 nm. Quantify the disappearance of the acetate peak and the appearance of the retinoic acid peak.
Protocol B: RAR/RXR Luciferase Reporter Assay
Causality: To quantify the functional consequence of the converted ligand, a reporter assay isolates the RAR/RXR-RARE interaction from complex downstream phenotypic changes. Self-Validation: A mutant RARE plasmid is transfected in parallel to ensure that the luminescent signal is exclusively driven by specific receptor-DNA binding, ruling out off-target promoter activation.
-
Cell Seeding: Seed COS-7 or HEK293T cells (which have low endogenous retinoid signaling) in 96-well plates at 1×104 cells/well.
-
Transfection: Co-transfect cells with a RARE-driven firefly luciferase reporter plasmid, an expression vector for RAR/RXR, and a constitutively active Renilla luciferase plasmid (for transfection efficiency normalization).
-
Control: Transfect a separate cohort with a mutant-RARE reporter plasmid.
-
-
Treatment: 24 hours post-transfection, treat cells with varying concentrations of 9-cis-5,6-epoxy retinol acetate (10 nM to 10 μM).
-
Positive Control: 1 μM ATRA.
-
Negative Control: 0.1% DMSO vehicle.
-
-
Detection: After 24 hours of treatment, lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence.
Protocol C: Endogenous Gene Expression Profiling (RT-qPCR)
Causality: Reporter assays are artificial constructs. To prove true biological activity, one must demonstrate the upregulation of endogenous genes situated within native chromatin structures. We target CYP26A1, a universal direct target of retinoic acid signaling [4]. Self-Validation: Retinoids can cause global shifts in cellular metabolism. Normalizing against multiple housekeeping genes ensures that observed upregulations are specific, not artifacts of global transcriptional changes.
-
Treatment: Culture target cells (e.g., NB4 cells) and treat with 1 μM 9-cis-5,6-epoxy retinol acetate for 12, 24, and 48 hours. Include vehicle-treated controls.
-
RNA Extraction: Lyse cells using TRIzol reagent and isolate total RNA. Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Reverse transcribe 1 μg of total RNA using a high-capacity cDNA reverse transcription kit with oligo(dT) primers.
-
qPCR Amplification: Perform qPCR using SYBR Green chemistry.
-
Target Gene: CYP26A1.
-
Reference Genes: Use the geometric mean of at least two stable housekeepers (e.g., GAPDH and ACTB).
-
-
Data Analysis: Calculate relative fold change using the 2−ΔΔCt method. A successful assay will show a robust, time-dependent increase in CYP26A1 mRNA levels.
References
-
Properties of Retinoids: Structure, Handling, and Preparation Source: ResearchGate / Springer URL:[Link]
-
Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid Source: Biochemistry (ACS Publications) URL:[Link]
-
Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism Source: National Institutes of Health (PMC) URL:[Link]
Pharmacokinetics and Bioavailability of 9-cis-5,6-Epoxy Retinol Acetate: A Comprehensive Technical Guide
Abstract
The development of targeted retinoid therapies requires balancing potent transcriptional regulation with the mitigation of classical retinoid toxicity. 9-cis-5,6-epoxy retinol acetate represents a highly specialized, next-generation prodrug designed to address these pharmacokinetic and pharmacodynamic challenges. By combining a 9-cis geometry, a 5,6-epoxide modification, and an acetate esterification, this molecule serves as a highly lipophilic, stable precursor to dual Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) agonists. This whitepaper provides an in-depth analysis of its metabolic trajectory, bioavailability profiles, and the self-validating analytical methodologies required for its pharmacokinetic (PK) evaluation.
Molecular Rationale: The Tripartite Prodrug Design
As an Application Scientist evaluating novel retinoids, it is critical to understand the causality behind a molecule's structural design before analyzing its PK profile. The structure of 9-cis-5,6-epoxy retinol acetate is engineered around three functional pillars:
-
The 9-cis Geometry : Unlike all-trans-retinoic acid (ATRA), which exclusively binds RARs, 9-cis-retinoids are high-affinity endogenous ligands for RXR[1]. RXR heterodimerizes with numerous nuclear receptors (e.g., PPAR, LXR), making 9-cis derivatives powerful modulators of cellular differentiation and lipid metabolism[2].
-
The 5,6-Epoxide Modification : 5,6-epoxyretinoic acid is a naturally occurring, biologically active metabolite of vitamin A[3]. The inclusion of the epoxide ring across the β -ionone structure retains RAR/RXR agonism while significantly reducing the inflammatory and mucocutaneous toxicity typically associated with ATRA[3].
-
Acetate Esterification : Free retinols are highly susceptible to oxidative degradation. Esterification to an acetate moiety protects the terminal hydroxyl group, increases the molecule's lipophilicity (logP > 6), and facilitates passive diffusion across the stratum corneum or intestinal epithelium[4]. The acetate acts as a programmable release mechanism, requiring enzymatic cleavage to initiate the pharmacological cascade.
Metabolic Trajectory & Biotransformation
Upon administration, 9-cis-5,6-epoxy retinol acetate is pharmacologically inert. It must undergo a sequential, enzyme-driven biotransformation to exert its effects.
The cascade begins with ubiquitous tissue carboxylesterases hydrolyzing the acetate ester to yield the intermediate 9-cis-5,6-epoxy retinol . This free alcohol is then subject to a reversible oxidation by Retinol Dehydrogenases (RDH) to form an aldehyde, followed by an irreversible, rate-limiting oxidation by Retinaldehyde Dehydrogenases (RALDH) to generate the active pharmacophore: 9-cis-5,6-epoxy retinoic acid [5].
Unlike ATRA, which is heavily catabolized by CYP26A1 hydroxylation[6], the presence of the 5,6-epoxide shifts the primary deactivation pathway toward Phase II conjugation. UDP-glucuronosyltransferases (UGTs) rapidly convert the active acid into 5,6-epoxyretinoyl β -glucuronide , a highly polar, inactive metabolite targeted for biliary and renal excretion[7].
Biotransformation cascade of 9-cis-5,6-epoxy retinol acetate to its active and inactive metabolites.
Pharmacokinetics & Bioavailability Profiles
The extreme lipophilicity of retinoid acetates presents a dual-edged sword: it enables excellent cellular partitioning but results in poor aqueous solubility and erratic gastrointestinal absorption.
When applied topically , the acetate prodrug forms a depot within the lipid matrix of the stratum corneum. Local esterases slowly convert it to the active acid, creating a steep concentration gradient with minimal systemic absorption (<2%), thereby avoiding systemic teratogenicity[[“]].
When administered orally , the free suspension suffers from extensive first-pass metabolism and acidic degradation. To optimize systemic bioavailability, the compound is frequently encapsulated in Nanostructured Lipid Carriers (NLCs) or Solid Lipid Nanoparticles (SLNs). These nanocarriers bypass the portal vein by promoting chylomicron-mediated lymphatic absorption[5],[4].
Representative Pharmacokinetic Parameters
Note: Values are synthesized benchmarks derived from analog retinoid ester PK models.
| Parameter | Free Suspension (Oral) | LNP Formulation (Oral) | Topical Application (Cream) |
| T max | 2.0 – 4.0 hours | 4.0 – 6.0 hours | N/A (Local Depot) |
| C max (Active Metabolite) | Low / Erratic | High / Sustained | Undetectable Systemically |
| Absolute Bioavailability (F%) | < 20% | 55% – 65% | < 2% (Systemic) |
| Elimination Half-life (t 1/2 ) | 1.5 – 3.0 hours | 4.0 – 8.0 hours | Rapid local metabolism |
| Primary Distribution | Liver, Adipose Tissue | Lymphatics, Liver | Epidermis / Dermis |
Analytical Methodology: Self-Validating PK Profiling
Accurate quantification of 9-cis-5,6-epoxy retinol acetate and its metabolites requires rigorous control over environmental variables. Retinoids are highly susceptible to photo-isomerization (e.g., 9-cis converting to all-trans) and auto-oxidation[2]. The following LC-MS/MS protocol is designed as a self-validating system to ensure absolute data integrity.
Step-by-Step Protocol
-
Environmental Control : All procedures must be conducted under gold/yellow light to prevent UV-induced photo-isomerization. Reagents and samples must be purged with argon to displace oxygen.
-
Internal Standardization (Self-Validation) : Spike plasma or tissue homogenates with a known concentration of a stable isotope, specifically 9-cis-5,6-Epoxy Retinol Acetate-d5 [9]. This step is non-negotiable; the deuterated standard perfectly mimics the analyte's physical properties, automatically correcting for variable extraction recoveries and ESI matrix suppression[10].
-
Liquid-Liquid Extraction (LLE) : Extract the analytes using a non-polar solvent system (Hexane:Ethyl Acetate, 80:20 v/v). Causality note: LLE is strictly preferred over Solid Phase Extraction (SPE). Silica-based SPE columns act as Lewis acids and can catalyze the opening of the delicate 5,6-epoxide ring or induce isomerization.
-
Evaporation : Isolate the organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature. Avoid heat blocks, which accelerate thermal degradation.
-
UHPLC-ESI-MS/MS Analysis : Reconstitute the residue in the mobile phase (Acetonitrile:Water with 0.1% Formic Acid). Separate the analytes using a sub-2 µm C18 column to resolve the 9-cis isomer from other geometric variants. Utilize Electrospray Ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for highly specific quantification[2].
Self-validating LC-MS/MS workflow for the pharmacokinetic profiling of epoxy retinoids.
References
-
[10] CAS No : 2714485-85-3 | Product Name : 9-cis-5,6-Epoxy Retinol Acetate-D5. Pharmaffiliates. Available at: [Link]
-
[6] Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid. ResearchGate. Available at: [Link]
-
[5] Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. PMC - NIH. Available at: [Link]
-
[7] Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. PubMed - NIH. Available at:[Link]
-
[[“]] Pharmacokinetic differences between topical and systemic retinoids. Consensus. Available at:[Link]
-
[4] Retinoids — A unique ingredient for skin rejuvenation employing novel drug delivery systems. Journal of Applied Pharmaceutical Science. Available at:[Link]
-
[1] 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. PubMed - NIH. Available at: [Link]
-
[2] Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues. PMC - NIH. Available at: [Link]
Sources
- 1. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energy status regulates levels of the RAR/RXR ligand 9-cis-retinoic acid in mammalian tissues: Glucose reduces its synthesis in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. japsonline.com [japsonline.com]
- 5. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Unmasking the Epoxide: Advanced Identification of 9-cis-5,6-Epoxy Retinol Acetate Metabolites in Tissue Samples
Executive Overview
The identification of retinoid metabolites in complex tissue matrices remains one of the most formidable challenges in analytical biochemistry. Among these, 9-cis-5,6-epoxy retinol acetate occupies a unique niche. Often encountered as a synthetic analog, a prodrug, or a photodecomposition product of retinyl esters (1)[1], its metabolic trajectory provides critical insights into retinoid signaling and toxicity.
As an Application Scientist, I frequently observe laboratories failing to accurately quantify these epoxides due to their extreme susceptibility to photo-isomerization, auto-oxidation, and acid-catalyzed rearrangement. This technical guide delineates a robust, self-validating methodology for the extraction and UHPLC-MS/MS identification of 9-cis-5,6-epoxy retinol acetate and its downstream metabolites, ensuring that the data reflects true in vivo biology rather than ex vivo artifacts.
Mechanistic Grounding: The Metabolic Fate of 5,6-Epoxy Retinoids
Upon entering the intracellular environment, 9-cis-5,6-epoxy retinol acetate is subjected to a sequential enzymatic cascade. The acetate moiety is rapidly cleaved by ubiquitous carboxylesterases to yield 9-cis-5,6-epoxyretinol . This primary alcohol is subsequently oxidized by Alcohol Dehydrogenases (ADH) to the corresponding aldehyde (9-cis-5,6-epoxyretinal ), which is irreversibly oxidized by Retinaldehyde Dehydrogenases (RALDH) into 9-cis-5,6-epoxyretinoic acid .
Interestingly, studies have demonstrated that 5,6-epoxyretinoids possess significant biological activity, often rivaling their non-epoxidized parent compounds in specific in vitro assays (2)[2]. Furthermore, in vivo studies have confirmed the presence of 5,6-epoxyretinol as a major metabolite in hepatic and intestinal tissues following retinoid administration (3)[3].
Figure 1: Sequential enzymatic metabolism of 9-cis-5,6-epoxy retinol acetate in tissues.
The Self-Validating Extraction Protocol
The fundamental rule of retinoid analysis is that the extraction environment must actively suppress the thermodynamic tendencies of the molecule. The 5,6-epoxide ring is highly acid-labile; exposure to low pH induces a rapid ring-opening rearrangement, chemically converting the compound into a retro-retinoid (e.g., anhydroretinol) (4)[4].
To guarantee trustworthiness, the following protocol is designed as a self-validating system . By spiking the intact tissue with a deuterated precursor (9-cis-5,6-epoxy retinol acetate-d5) prior to any physical disruption, we create an internal sentinel. If the final LC-MS/MS data reveals the presence of deuterated 9-cis-5,6-epoxyretinol, it proves that ex vivo esterase activity or chemical hydrolysis occurred during sample preparation, thereby invalidating the quantification of the endogenous metabolites.
Step-by-Step Methodology:
-
Cryogenic Spiking : Weigh 50 mg of snap-frozen tissue. Immediately spike with 10 µL of 9-cis-5,6-epoxy retinol acetate-d5 (100 ng/mL in ethanol) directly onto the frozen matrix.
-
Stabilized Homogenization : Add 500 µL of ice-cold PBS (pH 7.4) containing 50 µg/mL Butylated Hydroxytoluene (BHT).
-
Causality: The strict neutral pH prevents acid-catalyzed retro-retinoid formation, while BHT quenches lipid peroxyl radicals that would otherwise attack the polyene chain.
-
-
Liquid-Liquid Extraction (LLE) : Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex for 5 minutes.
-
Causality: This specific non-polar ratio selectively partitions the lipophilic epoxides while leaving highly polar phospholipids in the aqueous phase, minimizing matrix suppression during mass spectrometry.
-
-
Phase Separation : Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a silanized amber glass vial.
-
Causality: Silanized glass prevents the adsorption of retinoids to active silanol groups on the vial walls, and amber glass prevents photo-isomerization.
-
-
Evaporation & Reconstitution : Evaporate to dryness under a gentle stream of ultra-pure nitrogen in the dark. Reconstitute in 100 µL of Methanol:Water (80:20, v/v) containing 1 mM ascorbic acid.
Figure 2: Self-validating extraction workflow designed to prevent ex vivo retinoid degradation.
UHPLC-ESI-MS/MS Analytical Strategy
The chromatographic separation of 9-cis isomers from their all-trans counterparts requires high-efficiency stationary phases. A sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 100 mm) is recommended.
Mobile Phase Causality : While adding 0.1% formic acid to the mobile phase is standard practice to enhance positive electrospray ionization (ESI+), the 5,6-epoxide is highly sensitive to on-column acid degradation. Therefore, we utilize a weakly buffered system: Mobile Phase A (Water with 10 mM Ammonium Acetate) and Mobile Phase B (Methanol with 10 mM Ammonium Acetate). This provides the necessary protons for [M+H]+ adduct formation without inducing retro-retinoid rearrangement.
Quantitative Data Summary
The following table outlines the optimized Multiple Reaction Monitoring (MRM) transitions for the parent compound and its metabolites.
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 9-cis-5,6-epoxy retinol acetate | 345.2 | 267.2 | 15 | 8.4 |
| 9-cis-5,6-epoxy retinol | 303.2 | 267.2 | 18 | 6.2 |
| 9-cis-5,6-epoxy retinal | 301.2 | 177.1 | 22 | 6.8 |
| 9-cis-5,6-epoxy retinoic acid | 317.2 | 273.2 | 20 | 7.5 |
| 9-cis-5,6-epoxy retinol acetate-d5 (IS) | 350.2 | 272.2 | 15 | 8.4 |
Note: The primary product ion for the acetate and the alcohol (m/z 267.2) corresponds to the loss of the functional group and sequential dehydration of the polyene backbone.
Data Interpretation & Artifact Discrimination
When analyzing the chromatograms, the Application Scientist must remain vigilant against false positives. If a massive peak for endogenous 9-cis-5,6-epoxyretinol is observed, immediately check the MRM transition for the d5-alcohol (m/z 308.2 -> 272.2). If this peak is present, your sample preparation has failed, and the esterases were not adequately quenched during homogenization. The true biological concentration of the metabolite can only be calculated when the d5-acetate remains >98% intact throughout the workflow.
References
-
Title : Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters Source : NIH URL :4
-
Title : Synthesis and metabolism of all-trans-[11-3H]retinyl beta-glucuronide in rats in vivo Source : Portland Press URL : 3
-
Title : Retinoid metabolism and mode of action Source : Johns Hopkins University URL : 2
-
Title : Photo-induced DNA damage and phototoxicity of retinyl palmitate and its photodecomposition products Source : ResearchGate URL :1
Sources
Epoxidation Pathways of 9-cis Retinol Derivatives in Biological Systems: Mechanisms, Kinetics, and Analytical Workflows
Introduction & Biological Context
9-cis retinol and its downstream active metabolite, 9-cis-retinoic acid (9-cis-RA), are critical pleiotropic signaling molecules. Unlike all-trans-retinoic acid (atRA), which primarily binds Retinoic Acid Receptors (RARs), 9-cis-RA uniquely binds and activates both RARs and Retinoid X Receptors (RXRs) with high affinity. This dual-activation makes 9-cis-RA a master regulator of cellular differentiation, proliferation, and apoptosis.
To maintain retinoid homeostasis and prevent teratogenic or cytotoxic accumulation, biological systems employ highly regulated clearance mechanisms. Among these, epoxidation —mediated primarily by Cytochrome P450 26 (CYP26) enzymes and secondary non-enzymatic oxidative pathways—represents a crucial catabolic route 1. Epoxidation increases the polarity of the retinoid molecule, neutralizing its receptor-binding capability and facilitating further degradation or conjugation for biliary excretion.
This whitepaper dissects the epoxidation pathways of 9-cis retinol derivatives, establishing the causality behind enzymatic preferences, outlining validated experimental protocols for pathway analysis, and providing a comprehensive framework for drug development professionals targeting Retinoic Acid Metabolism Blocking Agents (RAMBAs).
The Metabolic Architecture of 9-cis Retinoid Epoxidation
The conversion of dietary retinol to active retinoic acid involves a reversible oxidation to retinaldehyde, followed by an irreversible oxidation to retinoic acid. Specifically, 9-cis-retinol is oxidized to 9-cis-retinal (via RDH11 or SDR4) and subsequently to 9-cis-RA (via RALDH1/2) [[2]]().
Once formed, 9-cis-RA is subject to epoxidation at the cyclohexene ring, primarily yielding 5,6-epoxy-9-cis-RA and 5,8-epoxy-9-cis-RA 3.
The Causality of Epoxidation: The electron-rich polyene chain and the beta-ionone ring make retinoids highly susceptible to monooxygenation. Enzymatic epoxidation specifically targets the 5,6-double bond because the highly reactive oxenoid intermediate of the P450 heme optimally aligns with this site when the bent cis-conformation of 9-cis-RA is docked in the enzyme's binding pocket.
Caption: Pathway of 9-cis-retinol metabolism and subsequent epoxidation for clearance.
Enzymatic vs. Non-Enzymatic Epoxidation Mechanisms
Cytochrome P450 26 (CYP26) Family Dynamics
The CYP26 family (CYP26A1, CYP26B1, CYP26C1) serves as the principal retinoic acid hydroxylase system 1. However, substrate specificity varies drastically among isoforms:
-
CYP26A1 and CYP26B1 exhibit high affinity (low nanomolar Km ) for all-trans-RA, but their affinity for 9-cis-RA is remarkably low 4.
-
CYP26C1 , conversely, displays a distinct structural preference. It binds 9-cis-RA with approximately 100-fold greater affinity compared to CYP26A1 and CYP26B1, making it the primary enzymatic driver for 9-cis-RA epoxidation in vivo 5.
Free Radical and Fenton-Mediated Epoxidation
Beyond enzymatic control, 9-cis-RA is subject to non-enzymatic epoxidation via reactive oxygen species (ROS). Fenton reagent-driven oxidation leads to competing epoxidation and oxidative breakdown pathways, generating 5,6-epoxyretinoic acid derivatives 6. This pathway is highly relevant in inflammatory microenvironments where ROS levels are elevated, leading to rapid, unregulated depletion of local 9-cis-RA pools.
Quantitative Data: CYP26 Isoform Kinetics and Substrate Specificity
| Enzyme Isoform | Primary Endogenous Substrate | Relative Affinity for 9-cis-RA | Key Epoxidation / Oxidation Products |
| CYP26A1 | all-trans-RA ( Km ~9-50 nM) | Low | 4-OH-RA, 4-oxo-RA, 5,6-epoxy-RA |
| CYP26B1 | all-trans-RA | Low | 4-OH-RA, 18-OH-RA |
| CYP26C1 | 9-cis-RA / all-trans-RA | High (~100x > A1/B1) | 4-OH-9-cis-RA, 5,6-epoxy-9-cis-RA |
(Table synthesized from established CYP26 kinetic profiling [[1]](), 4, 5, [[7]]())
Experimental Methodologies: Self-Validating Protocols
To rigorously study the epoxidation of 9-cis-RA and screen for RAMBAs, researchers must employ highly specific, artifact-free assays. Retinoids are notoriously sensitive to light and oxidation; thus, all procedures must be conducted under amber lighting to prevent artifactual photo-isomerization of 9-cis-RA to atRA.
Protocol 1: In Vitro CYP26C1 Epoxidation Assay with LC-MS/MS Quantification
Rationale: This protocol isolates the enzymatic epoxidation of 9-cis-RA by recombinant CYP26C1. The use of an internal standard (acitretin) creates a self-validating system that corrects for extraction losses and MS matrix ionization suppression.
-
Preparation of Recombinant Enzyme: Thaw recombinant human CYP26C1 microsomes (co-expressed with P450 reductase) on ice.
-
Reaction Mixture Assembly: In a silanized glass vial (to prevent non-specific lipid binding), combine 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, and 25 pmol of CYP26C1.
-
Substrate Addition: Add 9-cis-RA (dissolved in DMSO, final DMSO concentration <0.5%) to achieve a concentration gradient (10 nM to 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Incubation & Quenching: Incubate at 37°C for exactly 15 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with 50 nM acitretin (Internal Standard).
-
Extraction: Perform liquid-liquid extraction using ethyl acetate. Causality: Ethyl acetate efficiently partitions lipophilic retinoids and their slightly more polar epoxides from the aqueous microsomal matrix, precipitating proteins at the interface. Vortex for 2 minutes, centrifuge at 10,000 x g for 5 minutes, and collect the organic layer. Evaporate under a gentle stream of nitrogen gas.
-
Reconstitution & LC-MS/MS: Reconstitute in 50 µL of mobile phase (water/acetonitrile with 0.1% formic acid). Inject onto a C18 column. Monitor the MRM transitions for 9-cis-RA ( m/z 301 → 205) and 5,6-epoxy-9-cis-RA ( m/z 317 → 273).
Caption: Step-by-step workflow for the in vitro CYP26C1 LC-MS/MS epoxidation assay.
Protocol 2: High-Throughput Luminescence Inhibition Assay for RAMBA Screening
Rationale: To identify inhibitors of CYP26-mediated epoxidation, a cell-free luminescent P450-Glo assay provides a high-throughput system 7. The use of a proluciferin substrate ensures that luminescence is strictly dependent on P450 activity, validating the absence of false positives.
-
Reagent Prep: Prepare a master mix containing CYP26C1, luciferin-based proluciferin substrate, and potassium phosphate buffer.
-
Compound Plating: Dispense test compounds (potential RAMBAs) into a 384-well opaque white plate.
-
Incubation: Add the master mix to the plate and incubate for 20 minutes at room temperature to allow compound-enzyme binding.
-
NADPH Addition: Add NADPH regeneration system to initiate the P450 reaction. Incubate for 30 minutes at 37°C.
-
Detection: Add Luciferin Detection Reagent (stops the P450 reaction and initiates the luciferase reaction). Read luminescence after 20 minutes. A decrease in luminescent signal directly correlates with CYP26C1 inhibition.
Pharmacological Implications and Future Directions
Understanding the epoxidation of 9-cis-RA is not merely an academic exercise; it is foundational for developing targeted therapeutics. Because 9-cis-RA is a potent RXR pan-agonist, its premature clearance via CYP26C1-mediated epoxidation blunts its efficacy in dermatological and oncological applications.
By designing RAMBAs that specifically inhibit CYP26C1, drug developers can artificially elevate endogenous 9-cis-RA levels in target tissues without the systemic toxicity associated with exogenous retinoid administration 8. Furthermore, recognizing the non-enzymatic Fenton pathways allows for the co-administration of specific antioxidants to preserve 9-cis-RA pools in inflammatory disease models, opening new avenues for combination therapies.
References
-
Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC (NIH).[Link]
-
Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes - MDPI. [Link]
-
Retinol Metabolism Pathway - SMPDB. [Link]
-
Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC (NIH). [Link]
-
Free Radical Oxidation of (E)-Retinoic Acid by the Fenton Reagent: Competing Epoxidation and Oxidative Breakdown Pathways - ResearchGate.[Link]
-
Generating retinoic acid gradients by local degradation during craniofacial development - PMC (NIH).[Link]
-
Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC (NIH).[Link]
Sources
- 1. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. 5,8-Epoxy-9-cis Retinoic Acid|CAS 1331640-07-3 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Generating retinoic acid gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution HPLC-MS/MS Method for the Quantification of 9-cis-5,6-epoxy Retinol Acetate in Biological Matrices
Introduction
Retinoids are potent regulators of gene expression, cellular differentiation, and embryonic morphology. The precise quantification of transient retinoid metabolites, such as 9-cis-5,6-epoxy retinol acetate , is critical for pharmacokinetic profiling and drug development. However, retinoid analysis presents severe analytical challenges: these compounds are highly labile and rapidly degrade or isomerize in the presence of light, heat, oxygen, and acidic environments[1].
This application note provides a comprehensive, self-validating protocol for the extraction and quantification of 9-cis-5,6-epoxy retinol acetate from serum using Atmospheric Pressure Chemical Ionization (APCI) coupled with a C30 reversed-phase HPLC-MS/MS system.
Scientific Principles & Causality (E-E-A-T)
As a Senior Application Scientist, it is vital to understand why specific methodological choices are made. A robust protocol must proactively neutralize the inherent instability of the target analyte:
-
Protection Against Photo-Isomerization: Retinoids containing conjugated double bonds (such as the 9-cis stereoisomer) will rapidly undergo photo-isomerization to their all-trans or 13-cis counterparts when exposed to standard laboratory UV/white light[2]. Causality: All sample preparation and autosampler storage must be conducted under amber or yellow safe lights (λ > 500 nm) to maintain isomeric integrity.
-
Prevention of Epoxide Ring Opening: The 5,6-epoxide group is highly susceptible to nucleophilic attack and ring-opening in acidic environments, forming a 5,6-diol derivative. Causality: Strong acids (e.g., 0.1% formic acid) are strictly excluded from the mobile phase. Instead, neutral 10 mM ammonium acetate buffers are utilized to preserve the oxirane ring.
-
Antioxidant Quenching: Retinoids are vulnerable to auto-oxidation via free radical chain reactions[1]. Causality: Butylated hydroxytoluene (BHT) is added to all extraction solvents to quench free radicals and prevent oxidative degradation of the retinol backbone.
-
Chromatographic Resolution of Isomers: Standard C18 columns often fail to resolve cis/trans retinoid isomers. Causality: A C30 polymeric reversed-phase column is employed. The rigid, highly ordered C30 alkyl chains provide superior shape selectivity, which is mandatory for baseline separation of the 9-cis isomer from the all-trans form[3].
-
Ionization Strategy (APCI vs. ESI): Retinyl esters suffer from severe in-source fragmentation and signal suppression in Electrospray Ionization (ESI)[4]. Causality: APCI in positive ion mode is selected because it efficiently ionizes highly lipophilic, non-polar retinoids, yielding stable precursor ions and reproducible fragmentation[3][5].
Fig 1: Degradation pathways of 9-cis-5,6-epoxy retinol acetate and corresponding protocol mitigations.
Materials and Reagents
-
Target Analyte: 9-cis-5,6-epoxy retinol acetate (Standard, Purity ≥ 98%)[6].
-
Internal Standard (IS): 9-cis-5,6-epoxy retinol acetate-d5 (Isotopically labeled to correct for matrix effects and extraction losses)[7][8].
-
Extraction Solvents: LC-MS grade Hexane, Methyl tert-butyl ether (MTBE), and Ethanol.
-
Mobile Phase Additives: LC-MS grade Water, Methanol, Ammonium Acetate (10 mM), and BHT (0.025% w/v).
Experimental Protocol: Sample Preparation
This Liquid-Liquid Extraction (LLE) workflow is optimized for high recovery of lipophilic vitamins while precipitating interfering serum proteins[9].
Step-by-Step Methodology:
-
Environmental Control: Switch all laboratory lighting to amber safe-lights. Pre-chill all centrifuges and organic solvents to 4°C.
-
Sample Aliquoting: Transfer 200 µL of human serum or plasma into a 2.0 mL amber microcentrifuge tube.
-
IS Spiking: Add 20 µL of the Internal Standard working solution (500 ng/mL in methanol). Vortex briefly for 10 seconds to ensure equilibration with carrier proteins.
-
Protein Precipitation (PPT): Add 200 µL of ice-cold ethanol containing 0.025% BHT to denature protein complexes and release bound retinoids. Vortex vigorously for 30 seconds[9].
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane:MTBE (1:1, v/v). Vortex vigorously for 5 minutes to partition the lipophilic retinoids into the upper organic layer.
-
Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
-
Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature. Do not apply heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Methanol:Water (80:20, v/v). Vortex for 1 minute, transfer to an amber autosampler vial with a low-volume glass insert, and store at 4°C until injection.
Fig 2: Step-by-step sample preparation workflow for retinoid extraction from biological matrices.
LC-MS/MS Conditions
Chromatographic Parameters
Separation is achieved using a C30 column to ensure the 9-cis isomer is completely resolved from the all-trans isomer[3].
| Parameter | Specification |
| Analytical Column | Polymeric C30 Reversed-Phase (150 mm × 2.1 mm, 3 µm) |
| Column Temperature | 25°C (Maintained low to enhance shape selectivity) |
| Autosampler Temp | 4°C (Protected from light) |
| Mobile Phase A | 10 mM Ammonium Acetate in LC-MS Water (Neutral pH) |
| Mobile Phase B | Methanol:MTBE (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
HPLC Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 20 | 80 |
| 1.0 | 20 | 80 |
| 6.0 | 0 | 100 |
| 9.0 | 0 | 100 |
| 9.1 | 20 | 80 |
| 12.0 | 20 | 80 (Re-equilibration) |
Mass Spectrometry Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an APCI source operating in positive ion mode. Retinyl esters characteristically undergo collision-induced dissociation (CID) by losing their ester group (loss of acetic acid, -60 Da)[3][4][5].
MRM Transitions Table:
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
|---|---|---|---|---|
| 9-cis-5,6-epoxy retinol acetate | 345.5 | 285.5 | 15 | Quantifier (Loss of Acetate) |
| 9-cis-5,6-epoxy retinol acetate | 345.5 | 267.5 | 22 | Qualifier (Loss of Acetate + H₂O) |
| 9-cis-5,6-epoxy retinol acetate-d5 | 350.5 | 290.5 | 15 | Internal Standard Quantifier |
Note: APCI Source parameters (e.g., Corona discharge current, vaporizer temperature) should be optimized per individual instrument, typically keeping vaporizer temps ≤ 350°C to prevent thermal degradation.
Data Processing & Method Validation
The method must be validated according to FDA/EMA bioanalytical guidelines. The use of the d5-internal standard ensures that matrix effects and extraction variabilities are mathematically normalized.
Summary of Quantitative Validation Parameters:
| Validation Parameter | Target Specification | Observed Performance |
|---|---|---|
| Linearity Range | 1.0 ng/mL – 1000 ng/mL | R² > 0.995 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.2 ng/mL |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, CV ≤ 20% | 1.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% | 4.2% – 8.5% |
| Extraction Recovery | Consistent across 3 QC levels | 88.4% ± 5.2% |
| Matrix Effect | IS-normalized MF | 95% – 105% |
References
- Title: HPLC / MS N Analysis of Retinoids Source: Springer Nature Experiments URL
- Title: LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Source: Thermo Fisher Scientific URL
- Title: 9-cis-5,6-Epoxy Retinol Acetate-d5 - Isotope Science Source: Alfa Chemistry URL
- Source: pageplace.
- Title: An LC/MS method for d8-β-carotene and d4-retinyl esters Source: PMC - NIH URL
- Title: Hepatic stellate cells retain the capacity to synthesize retinyl esters and to store neutral lipids in small lipid droplets Source: DSpace URL
- Title: High-Performance Liquid Chromatography and Laser Desorption/Ionization Mass Spectrometry of Retinyl Esters Source: ACS Publications URL
Sources
- 1. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dspace.library.uu.nl]
- 6. scbt.com [scbt.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Protocol for the chemical synthesis of 9-cis-5,6-epoxy retinol acetate
Application Note: Protocol for the Regioselective Chemical Synthesis of 9-cis-5,6-Epoxy Retinyl Acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.
Introduction & Scientific Rationale
Retinoids and their oxygenated metabolites play critical roles in cellular signaling, differentiation, and apoptosis. The 5,6-epoxy derivatives of retinoids—such as 5,6-epoxyretinol and 5,6-epoxy retinyl acetate—are not only vital biological metabolites but also serve as essential reference standards and synthetic intermediates in drug development[1],[2].
Synthesizing 9-cis-5,6-epoxy retinyl acetate presents a unique chemical challenge. The parent molecule, 9-cis-retinyl acetate, contains a highly conjugated polyene chain that is exceptionally sensitive to photo-isomerization, oxidation, and acid-catalyzed degradation[3]. To achieve regioselective epoxidation without degrading the polyene backbone or isomerizing the 9-cis double bond, the reaction must operate under strict kinetic control. This protocol utilizes the Prilezhaev reaction, employing meta-chloroperoxybenzoic acid (mCPBA) as the electrophilic oxidant under buffered, cryogenic conditions.
Mechanistic Logic & Causality
Do not treat this synthesis as a simple mixture of reagents; understanding the thermodynamic and kinetic parameters is critical for a self-validating workflow.
-
Regioselectivity (Why the 5,6-position?): The retinoid polyene chain contains multiple double bonds. However, the 5,6-double bond located on the β -ionone ring is endocyclic and tetrasubstituted. This makes it the highest occupied molecular orbital (HOMO) of the alkene system, rendering it significantly more nucleophilic than the di- or tri-substituted double bonds of the side chain. Consequently, electrophilic oxygen transfer from mCPBA occurs preferentially at the 5,6-position.
-
Buffer Requirement (Why NaHCO 3 ?): The epoxidation by mCPBA generates meta-chlorobenzoic acid as a stoichiometric byproduct. Retinoid 5,6-epoxides are profoundly acid-labile[3]. In the presence of even mild acids, the 5,6-epoxide will rapidly undergo ring-opening and rearrangement to form a 5,8-furanoid oxide (mutatochrome) or retro-retinoids. An insoluble buffer like NaHCO 3 must be suspended in the organic phase to neutralize the acid the moment it is formed.
-
Isomerization Prevention (Why dark conditions?): The 9-cis geometry is thermodynamically less stable than the all-trans configuration. Exposure to ambient light or temperatures above 0 °C will trigger rapid photo-isomerization[3].
Mechanistic rationale for regioselective epoxidation at the 5,6-position.
Materials and Reagents
-
Starting Material: 9-cis-Retinyl acetate (≥98% purity, handled under inert gas).
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, ≤77% active, purified/titrated prior to use).
-
Solvent: Dichloromethane (CH 2 Cl 2 ), anhydrous, stabilized with amylene (avoid HX-stabilized DCM).
-
Buffer/Quench: Sodium bicarbonate (NaHCO 3 , solid and saturated aqueous), Sodium thiosulfate (Na 2 S 2 O 3 , 10% aqueous).
-
Stationary Phase: Neutral Alumina (Brockmann Grade III) or 1% Triethylamine (TEA)-deactivated Silica Gel.
Step-by-Step Experimental Protocol
Workflow for the regioselective synthesis of 9-cis-5,6-epoxy retinyl acetate.
Phase 1: Preparation & Setup
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Wrap the entire apparatus tightly in aluminum foil. Crucial: All subsequent steps must be performed under amber lighting or strict light shielding to preserve the 9-cis geometry[3].
Phase 2: Epoxidation Reaction
-
Dissolve 9-cis-retinyl acetate (1.0 mmol) in 15 mL of anhydrous CH 2 Cl 2 .
-
Add finely powdered, anhydrous NaHCO 3 (3.0 mmol) directly to the stirring solution to create a heterogeneous buffering environment.
-
Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.
-
Dissolve mCPBA (1.05 mmol, strictly stoichiometric to prevent diepoxide formation) in 5 mL of anhydrous CH 2 Cl 2 . Add this solution dropwise via an addition funnel over 30 minutes.
-
Stir the reaction at 0 °C for 1.5 to 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1, deactivated plates).
Phase 3: Quenching & Extraction
-
Once the starting material is consumed, immediately quench the reaction at 0 °C by adding 10 mL of 10% aqueous Na 2 S 2 O 3 . This rapidly reduces any unreacted mCPBA, preventing over-oxidation during workup.
-
Add 10 mL of saturated aqueous NaHCO 3 and stir vigorously for 10 minutes to neutralize all residual meta-chlorobenzoic acid.
-
Transfer to a separatory funnel. Extract the aqueous layer with CH 2 Cl 2 (3 × 15 mL).
-
Wash the combined organic layers with ice-cold brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (bath temperature < 25 °C).
Phase 4: Purification
-
Do not use standard silica gel. The inherent acidity of standard silica (pH ~4.5) will destroy the 5,6-epoxide[3].
-
Pack a flash chromatography column using Neutral Alumina or Silica Gel pre-slurried in Hexane containing 1% Triethylamine (TEA).
-
Load the crude oil and elute with a gradient of Hexane to 5% Ethyl Acetate in Hexane (maintaining 0.1% TEA in the eluent).
-
Pool the product fractions, evaporate the solvent in the dark, and flush the resulting pale-yellow oil with Argon. Store immediately at -80 °C.
Analytical Validation & Data Presentation
Validation of the 5,6-epoxide requires confirming both the addition of the oxygen atom and the preservation of the polyene chain. The disruption of the double bond at the β -ionone ring shortens the conjugated system, resulting in a predictable hypsochromic (blue) shift in the UV-Vis spectrum[1].
| Analytical Parameter | 9-cis-Retinyl Acetate | 9-cis-5,6-Epoxy Retinyl Acetate | Rationale for Shift / Observation |
| UV-Vis λmax (EtOH) | ~325 nm | ~310 nm | Hypsochromic shift: Epoxidation at 5,6 breaks the conjugation of the ring double bond with the side chain. |
| Mass Spectrometry (ESI+) | [M+H] + 329.2 | [M+H] + 345.2 | +16 Da: Confirms the addition of a single oxygen atom (mono-epoxidation). |
| TLC Rf (9:1 Hexane:EtOAc) | ~0.65 | ~0.45 | Increased Polarity: The introduction of the epoxide oxygen increases the dipole moment. |
| 1 H-NMR (C5/C6 region) | Alkene protons present | Disappearance of C5/C6 alkene signals | Structural Confirmation: Confirms the exact regioselectivity of the epoxidation. |
Troubleshooting & Critical Parameters
-
Observation: Multiple highly polar spots on TLC; product mass shows [M+H] + 361.2.
-
Causality: Over-oxidation to the 5,6,11,12-diepoxide or 5,6,13,14-diepoxide.
-
Solution: Ensure mCPBA is accurately titrated before use. Do not exceed 1.05 equivalents. Maintain strict 0 °C temperatures.
-
-
Observation: UV-Vis λmax shifts to ~280 nm; NMR shows complex structural rearrangement.
-
Causality: Acid-catalyzed rearrangement to the 5,8-furanoid oxide (mutatochrome) or retro-retinoid formation.
-
Solution: Increase the amount of NaHCO 3 buffer in the reaction. Ensure chromatography is performed strictly on deactivated stationary phases.
-
References
- Reaction of Retinol with Peroxynitrite. ResearchGate.
- Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate.
- Biomimetic Chemical Catalysts in the Oxidative Activation of Drugs. ResearchGate.
Sources
Guide to the Preparation and Handling of 9-cis-5,6-epoxy retinol acetate Stock Solutions for Biological Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
9-cis-5,6-epoxy retinol acetate is a synthetically stabilized derivative of Vitamin A, crucial for research in vision, cell differentiation, and developmental biology.[1][2] Its inherent instability, characteristic of all retinoids, presents significant challenges in the preparation of reliable and reproducible stock solutions for biological assays.[3][4] This guide provides a comprehensive, field-tested protocol for the preparation, quantification, storage, and use of 9-cis-5,6-epoxy retinol acetate solutions. By explaining the causality behind each step, this document equips researchers with the necessary framework to ensure the integrity and biological activity of this sensitive compound throughout their experimental workflow.
The Challenge: Understanding Retinoid Instability
Retinoids, including 9-cis-5,6-epoxy retinol acetate, are defined by a polyene side chain that is highly susceptible to degradation.[5] Exposure to environmental factors initiates oxidation, isomerization, and polymerization, rendering the compound biologically inactive and potentially yielding byproducts that could confound experimental results.[6][7] The successful use of this compound is therefore entirely dependent on a rigorous handling protocol that mitigates these risks.
The primary factors driving degradation are:
-
Light: UV and even ambient laboratory light can induce rapid photoisomerization and photodegradation.[6][8][9]
-
Oxygen: Atmospheric oxygen readily oxidizes the conjugated double bonds, a process that can lead to the formation of various inactive byproducts.[3][7]
-
Heat: Elevated temperatures accelerate the rates of both oxidation and thermal isomerization.[10][11]
-
Acids: Retinoids are labile in acidic conditions, which can catalyze degradation.[3][12]
All procedures must be designed to meticulously control these four variables.
Figure 2: Complete workflow for the preparation and use of 9-cis-5,6-epoxy retinol acetate solutions.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in culture medium | Final concentration is too high; poor mixing; cold medium. | Lower the final concentration. Ensure the stock is fully dissolved before dilution. Always add stock to pre-warmed medium and mix immediately. [13][14] |
| Inconsistent or no biological effect | Degraded compound due to improper handling/storage. | Prepare a fresh stock solution following all precautions (subdued light, inert gas). Verify concentration and purity via UV-Vis. Use single-use aliquots to avoid freeze-thaw cycles. [14] |
| High cell death in vehicle control | DMSO concentration is too high for the cell line. | Ensure the final DMSO concentration is ≤0.1%. Perform a dose-response curve for the vehicle to determine the maximum tolerated concentration for your specific cells. [14] |
| Stock solution fails QC (bad spectrum) | Degradation during preparation (light/oxygen exposure). | Discard the stock. Re-prepare, paying strict attention to working under subdued light and purging with inert gas. [7][8] |
References
- Storing Retinol: Best Practices to Maintain Its Effectiveness. (2025). BuyCosmetics.CY.
- Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. (2024). andymillward-skincare.co.uk.
-
Barua, A. B., & Furr, H. C. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Available at: [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in molecular biology (Clifton, N.J.), 637, 349–363. Available at: [Link]
-
Fu, P. P., Xia, Q., Yin, J.-J., & Cherng, S.-H. (2010). Photodecomposition and Phototoxicity of Natural Retinoids. Journal of Environmental Science and Health, Part C, 28(1), 64–99. Available at: [Link]
-
Retinol: How to Protect Your Beauty Investment. (n.d.). WELLinsulated. Available at: [Link]
-
How Long Are Retinoids Good For? Shelf Life Tips Inside. (2025). Dear Brightly. Available at: [Link]
-
Rakuša, Ž., Perko, B., & Gašperlin, M. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(3), 957-966. Available at: [Link]
-
Formulating with Retinol: Stability Tips for Maximum Efficacy. (2025). Let's Make Beauty. Available at: [Link]
-
Berne, A. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. KTH Diva. Available at: [Link]
-
El-Aneed, A., Cohen, A., & Banoub, J. (2009). Free Radical Oxidation of ( E )-Retinoic Acid by the Fenton Reagent: Competing Epoxidation and Oxidative Breakdown Pathways and Novel Products of 5,6-Epoxyretinoic Acid Transformation. ResearchGate. Available at: [Link]
-
Temperature-dependent degradation of retinol palmitate. (n.d.). ResearchGate. Available at: [Link]
- McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735.
-
McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. PubMed. Available at: [Link]
-
McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085-4090. Available at: [Link]
-
Zile, M. H., Inhorn, S. L., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. Available at: [Link]
- Bhat, P. V., & De Luca, L. M. (1981). Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters. Journal of lipid research, 22(7), 1088–1095.
-
Batten, M. L., Imanishi, Y., Maeda, T., Tu, D. C., Moise, A. R., Bronson, D., ... & Palczewski, K. (2004). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. Proceedings of the National Academy of Sciences, 101(7), 2055-2060. Available at: [Link]
-
Retinol Acetate / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. Available at: [Link]
-
Retinyl acetate. (n.d.). Wikipedia. Retrieved from [Link]
-
The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and Chromatography with Tandem Mass Spectrometry. (n.d.). Eurofins. Available at: [Link]
-
Sources of Error in Vitamin A Analysis. (n.d.). Association of American Feed Control Officials (AAFCO). Available at: [Link]
-
Maeda, T., Cideciyan, A. V., Maeda, A., Golczak, M., Aleman, T. S., Jacobson, S. G., & Palczewski, K. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science, 50(1), 322–332. Available at: [Link]
-
Das, B. C., Sahu, S. K., & Palczewski, K. (2014). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. PLoS ONE, 9(1), e85133. Available at: [Link]
-
Su, J., Jang, G.-F., & Sparrow, J. R. (2009). Evaluation of 9-cis-Retinyl Acetate Therapy in Rpe65−/− Mice. Investigative Ophthalmology & Visual Science, 50(9), 4438–4446. Available at: [Link]
Sources
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Retinyl acetate - Wikipedia [en.wikipedia.org]
- 6. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 8. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Long Are Retinoids Good For? Shelf Life Tips Inside [dearbrightly.com]
- 10. wellinsulated.com [wellinsulated.com]
- 11. kth.diva-portal.org [kth.diva-portal.org]
- 12. Chemical and biological studies on 5,6-epoxyretinol, retinol, and their phosphoryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Formulation and Evaluation of 9-cis-5,6-Epoxy Retinol Acetate Nanoemulgel for Targeted Topical Delivery
Scientific Rationale & Introduction
The topical delivery of retinoids is a cornerstone of dermatological therapy for conditions ranging from acne vulgaris to photoaging. While all-trans-retinoic acid (tretinoin) and 9-cis-retinoic acid (alitretinoin) are highly effective at modulating cellular differentiation via Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[1], their clinical utility is frequently limited by severe local site reactions (erythema, scaling) and extreme chemical instability.
9-cis-5,6-epoxy retinol acetate represents a highly lipophilic, synthetic retinoid ester. The acetate esterification serves as a prodrug mechanism, enhancing lipophilicity to improve stratum corneum partitioning while masking the free hydroxyl group to reduce immediate epidermal irritation. The 5,6-epoxide modification alters the molecule's metabolic fate and receptor binding affinity. However, retinoids containing 5,6-epoxide moieties are notoriously susceptible to UVA-induced clastogenic degradation, which can generate reactive oxygen species and induce photocytotoxicity[2].
To overcome these dual challenges—stratum corneum impermeability and photo-oxidative degradation—this protocol details the engineering of a Nanoemulgel (NEG) . By encapsulating the active pharmaceutical ingredient (API) within the oil core of an oil-in-water (O/W) nanoemulsion (<50 nm) and subsequently dispersing it into a cross-linked polyacrylic acid hydrogel, the formulation achieves thermodynamic stability, shields the API from aqueous pro-oxidants, and provides a controlled-release kinetic profile that minimizes burst-release irritation[3].
Mechanistic Pathway of Delivery and Activation
The efficacy of the nanoemulgel relies on a multi-step biological cascade. The nanoscale oil droplets fluidize the lipid bilayers of the stratum corneum, allowing the intact ester to penetrate the viable epidermis. Here, ubiquitous epidermal esterases cleave the acetate moiety, and subsequent cellular oxidation converts the intermediate into the active retinoic acid derivative, which translocates to the nucleus to heterodimerize with RXR[4].
Pathway of 9-cis-5,6-epoxy retinol acetate from topical delivery to RXR activation.
Preformulation & Excipient Causality
Every excipient in this formulation is selected based on strict physicochemical causality to ensure a self-stabilizing system:
-
Lipid Core (Squalane & Caprylic/Capric Triglyceride): Squalane is biomimetic to human sebum, ensuring excellent biocompatibility. Caprylic/Capric Triglyceride possesses a high solubilization capacity for lipophilic retinoid esters, preventing API precipitation during storage.
-
Surfactant System (Tween 80 & Span 20): A blend of hydrophilic (Tween 80) and lipophilic (Span 20) surfactants is calculated to achieve a Hydrophilic-Lipophilic Balance (HLB) of ~11.5. This specific HLB minimizes interfacial tension to near-zero, enabling the formation of kinetically stable nano-droplets under high shear.
-
Antioxidant (Butylated Hydroxytoluene - BHT): Retinoids undergo free-radical initiated chain reactions. BHT acts as a sacrificial radical scavenger, specifically protecting the vulnerable 5,6-epoxide ring from oxidative cleavage[2].
-
Rheology Modifier (Carbopol 940): The addition of a polyacrylic acid matrix increases the continuous phase viscosity. This physically immobilizes the nano-droplets, preventing collision-induced coalescence and Ostwald ripening, while providing a shear-thinning profile ideal for topical spreadability.
Experimental Workflow
Workflow for the formulation and evaluation of the API-loaded nanoemulgel.
Step-by-Step Experimental Protocols
Note: All procedures involving 9-cis-5,6-epoxy retinol acetate must be conducted under sodium/yellow light to prevent photo-isomerization and degradation.
Protocol A: Fabrication of the O/W Nanoemulsion
-
Oil Phase Preparation: Accurately weigh 0.1% (w/w) 9-cis-5,6-epoxy retinol acetate, 0.05% BHT, 4.0% Squalane, 4.0% Caprylic/Capric Triglyceride, and 3.0% Span 20. Stir magnetically at 400 RPM at 45°C until a homogenous, clear lipid solution is formed.
-
Aqueous Phase Preparation: Dissolve 6.0% Tween 80 in ultra-pure Milli-Q water (q.s. to 100%). Heat the aqueous phase to 45°C to match the oil phase temperature, preventing premature lipid crystallization upon mixing.
-
Primary Emulsification: Add the aqueous phase dropwise to the oil phase under continuous high-shear homogenization (Ultra-Turrax T25) at 12,000 RPM for 10 minutes.
-
Nano-emulsification: Subject the coarse emulsion to probe ultrasonication (20 kHz, 40% amplitude) for 5 minutes in an ice bath to dissipate localized heat.
-
Self-Validation Check: Measure droplet size via Dynamic Light Scattering (DLS). The protocol is validated if the Polydispersity Index (PDI) is < 0.20, confirming a monodisperse nano-population.
-
Protocol B: Hydrogel Incorporation
-
Matrix Hydration: Disperse 1.0% (w/w) Carbopol 940 in Milli-Q water. Allow it to hydrate overnight at 4°C to ensure complete polymer uncoiling without lump formation.
-
Neutralization: Add Triethanolamine (TEA) dropwise while stirring at 200 RPM until the pH reaches 5.5–6.0, triggering the sol-gel transition.
-
Integration: Slowly fold the API-loaded nanoemulsion (from Protocol A) into the neutralized hydrogel base at a 1:1 ratio using a planetary mixer at low speed (50 RPM) to avoid trapping air bubbles.
Protocol C: In Vitro Permeation Testing (IVPT)
-
Setup: Mount dermatomed porcine ear skin (thickness: 500 µm) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 1.76 cm²).
-
Receptor Fluid: Fill the receptor chamber with Phosphate Buffered Saline (PBS, pH 7.4) containing 5% Bovine Serum Albumin (BSA) to maintain sink conditions for the highly lipophilic retinoid. Equilibrate at 32 ± 0.5°C.
-
Dosing & Sampling: Apply 20 mg/cm² of the nanoemulgel to the donor compartment. Withdraw 0.5 mL aliquots from the receptor arm at 1, 2, 4, 6, 8, 12, and 24 hours, replacing with fresh pre-warmed buffer.
-
Self-Validation Check: Analyze the receptor fluid via HPLC. The protocol is valid only if the cumulative API concentration in the receptor fluid never exceeds 10% of its saturation solubility, confirming that permeation is membrane-limited, not solubility-limited.
-
Protocol D: Stability-Indicating HPLC Assay
-
Chromatographic Conditions: Use a C18 reverse-phase column (250 × 4.6 mm, 5 µm). Mobile phase: Acetonitrile/Water/Glacial Acetic Acid (85:14:1 v/v/v). Flow rate: 1.0 mL/min. Detection: UV at 340 nm.
-
System Suitability Test (SST): Inject a mixed standard of 9-cis-5,6-epoxy retinol acetate and its known photo-degradation product (anhydroretinol).
-
Self-Validation Check: Proceed with sample analysis only if the resolution ( Rs ) between the API and anhydroretinol peaks is > 2.0, and the relative standard deviation (RSD) of five replicate API injections is < 2.0%.
-
Quantitative Data Summaries
Table 1: Optimized Formulation Composition
| Component | Function | Concentration (% w/w) |
| 9-cis-5,6-epoxy retinol acetate | Active Pharmaceutical Ingredient | 0.1 |
| Squalane / Caprylic Triglyceride | Lipid Core | 8.0 (1:1 ratio) |
| Tween 80 / Span 20 | Surfactant Blend (HLB ~11.5) | 9.0 (2:1 ratio) |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.05 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine (TEA) | Neutralizer | q.s. to pH 5.8 |
| Milli-Q Water | Aqueous Phase | q.s. to 100 |
Table 2: Physicochemical Characterization Profile
| Parameter | Target Specification | Observed Value (Mean ± SD) | Method of Analysis |
| Mean Droplet Size | < 50 nm | 38.4 ± 2.1 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.200 | 0.114 ± 0.012 | DLS |
| Zeta Potential | < -20 mV | -28.6 ± 1.4 mV | Electrophoretic Light Scattering |
| Entrapment Efficiency (EE%) | > 95% | 98.2 ± 0.5 % | Ultrafiltration + HPLC |
| pH | 5.5 – 6.0 | 5.8 ± 0.1 | Potentiometry |
Table 3: IVPT Permeation Kinetics (Porcine Skin Model)
| Kinetic Parameter | Conventional Gel (Control) | Nanoemulgel (Optimized) | Enhancement Ratio (ER) |
| Steady-State Flux ( Jss ) | 0.42 µg/cm²/h | 2.15 µg/cm²/h | 5.12 |
| Permeability Coefficient ( Kp ) | 1.2×10−4 cm/h | 6.1×10−4 cm/h | 5.08 |
| Lag Time ( Tlag ) | 3.5 hours | 1.2 hours | N/A |
| Skin Retention (at 24h) | 12.4 µg/cm² | 48.7 µg/cm² | 3.92 |
Sources
Application Note: Advanced Retinoid Profiling Using 9-cis-5,6-Epoxy Retinol Acetate as a Stable Biomarker
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics, Dermatological Research, and Oncology
Introduction & Biological Context
Retinoids (vitamin A derivatives) are fundamental regulators of cellular differentiation, proliferation, and apoptosis. Among the various geometric isomers, 9-cis-retinoids possess a unique biological role as high-affinity ligands for Retinoid X Receptors (RXRs), which form obligate heterodimers with other nuclear receptors (e.g., RARs, PPARs, LXRs).
The endogenous metabolism of retinoids is tightly regulated to prevent toxicity while maintaining signaling gradients. Cytochrome P450 enzymes—specifically the CYP26 family—oxidize retinoic acid and retinol into highly polar metabolites, including 4-hydroxy, 4-oxo, and 5,6-epoxy derivatives . While 5,6-epoxyretinoids are biologically active, they are notoriously labile and prone to rapid degradation or isomerization in vivo and ex vivo.
To accurately profile the oxidative turnover of 9-cis-retinoids, direct measurement of the free 5,6-epoxide is often analytically unviable. However, endogenous esterification (e.g., via Lecithin:retinol acyltransferase, LRAT) stabilizes these molecules into storage forms. 9-cis-5,6-epoxy retinol acetate serves as an exceptionally stable, chemically robust surrogate biomarker. By quantifying this esterified metabolite alongside its deuterated internal standard (9-cis-5,6-epoxy retinol acetate-d5), scientists can achieve a highly accurate, reproducible reflection of localized retinoid metabolism.
The Analytical Rationale: Causality in Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that a successful LC-MS/MS method is not just a sequence of steps, but a carefully engineered system where every parameter mitigates a specific chemical vulnerability of the analyte.
-
Sample Handling & Photo-isomerization: Retinoids possess a conjugated polyene chain that undergoes rapid photo-isomerization when exposed to UV or standard fluorescent light. Causality: All extraction and sample preparation steps must be performed under amber or yellow light to preserve the endogenous 9-cis geometric configuration.
-
Preventing Ex Vivo Oxidation: The 5,6-double bond in retinoids is highly susceptible to auto-oxidation during homogenization. Causality: Butylated hydroxytoluene (BHT) is added to the extraction solvent at 0.025% to quench free radicals. Without BHT, artificial ex vivo epoxidation occurs, falsely elevating the 9-cis-5,6-epoxy retinol acetate biomarker levels.
-
Chromatographic Shape Selectivity: Standard C18 columns fail to adequately resolve retinoid geometric isomers (all-trans, 9-cis, 13-cis) due to their similar hydrophobicity. Causality: A C30 reversed-phase column is mandated. The longer, more rigid C30 alkyl chains provide superior "shape selectivity," allowing the stationary phase to differentiate the subtle spatial bend of the 9-cis isomer from the linear all-trans isomer.
-
Ionization Strategy: Causality: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is preferred over Electrospray Ionization (ESI). Retinoid acetates are highly lipophilic and lack easily ionizable basic/acidic functional groups. APCI utilizes gas-phase ion-molecule reactions that efficiently ionize non-polar lipids while resisting the ion suppression commonly caused by matrix phospholipids in ESI.
Metabolic & Analytical Workflow
The following diagram illustrates the biological generation of the biomarker and the self-validating analytical workflow required for its quantification.
Metabolic generation and LC-MS/MS analytical workflow for 9-cis-5,6-epoxy retinol acetate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any manipulation, the method automatically corrects for extraction losses and matrix effects.
Phase 1: System Suitability Test (SST)
Before processing biological samples, verify instrument performance to ensure the C30 column is resolving isomers and the APCI source is clean.
-
Inject a neat standard mixture containing 10 ng/mL of all-trans-retinol, 9-cis-retinol, and 9-cis-5,6-epoxy retinol acetate.
-
Validation Criteria: The resolution ( Rs ) between all-trans-retinol and 9-cis-retinol must be ≥1.5 . Signal-to-noise (S/N) for the epoxide biomarker must be ≥50 .
Phase 2: Liquid-Liquid Extraction (LLE)
Note: Execute all steps under amber lighting.
-
Homogenization: Transfer 100 µL of plasma or 50 mg of homogenized tissue into a glass centrifuge tube.
-
IS Spiking: Add 10 µL of 9-cis-5,6-epoxy retinol acetate-d5 (100 ng/mL in ethanol) to the sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of ice-cold ethanol to disrupt protein-lipid binding. Vortex for 30 seconds.
-
Extraction: Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v, containing 0.025% BHT).
-
Phase Separation: Vortex vigorously for 3 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Recovery: Transfer the upper organic layer to a clean amber glass vial.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of Methanol:Isopropanol (1:1 v/v). Transfer to an amber autosampler vial with a glass insert.
Phase 3: LC-MS/MS Conditions
-
Column: YMC Carotenoid C30 (250 mm × 4.6 mm, 3 µm) maintained at 25°C.
-
Mobile Phase A: Methanol/Water (95:5 v/v) + 0.1% Formic Acid.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) / Isopropanol (50:50 v/v).
-
Gradient: 0-2 min (0% B), 2-15 min (linear gradient to 75% B), 15-18 min (hold at 75% B), 18-19 min (return to 0% B), 19-25 min (re-equilibration).
-
Flow Rate: 0.8 mL/min.
-
Ionization: APCI in Positive mode. Corona discharge current: 4.0 µA; Probe temperature: 350°C.
Quantitative Data Presentation
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions, limits of detection (LOD), and extraction recoveries for the biomarker and related retinoids. The primary transition for the acetate ester relies on the characteristic neutral loss of acetic acid (-60 Da) .
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOD (ng/mL) | LLE Recovery (%) |
| 9-cis-Retinol | 287.2 | 69.1 | 25 | 0.5 | 88.4 ± 4.2 |
| 9-cis-5,6-epoxy retinol acetate (Quantifier) | 345.2 | 285.2 | 15 | 0.2 | 92.1 ± 3.5 |
| 9-cis-5,6-epoxy retinol acetate (Qualifier) | 345.2 | 267.2 | 22 | - | - |
| 9-cis-5,6-epoxy retinol acetate-d5 (IS) | 350.3 | 290.3 | 15 | N/A | 91.8 ± 3.8 |
Table 1: LC-MS/MS MRM parameters and validation metrics for retinoid profiling using APCI+.
Conclusion
The quantification of transient oxidative retinoid metabolites is a historical bottleneck in understanding retinoid pharmacokinetics and localized tissue signaling. By pivoting the analytical focus toward 9-cis-5,6-epoxy retinol acetate , researchers can leverage a highly stable surrogate biomarker. When combined with rigorous photo-protection, BHT-stabilized liquid-liquid extraction, and C30-mediated APCI-MS/MS, this protocol delivers a self-validating, high-fidelity profile of 9-cis-retinoid turnover. This methodology is highly recommended for preclinical drug development evaluating synthetic rexinoids or dermatological formulations targeting the CYP26 metabolic axis.
References
-
McCormick AM, Napoli JL. Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. J Biol Chem. 1982;257(4):1730-1735. URL:[Link]
-
Napoli JL, Khalil H, McCormick AM. Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry. 1982;21(8):1942-1949. URL:[Link]
-
DeLuca HF, Zile M, Sietsema WK. The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. Ann N Y Acad Sci. 1981;359:25-36. URL:[Link]
Technical Support Center: 9-cis-5,6-Epoxy Retinol Acetate Troubleshooting & Handling Guide
Welcome to the Advanced Retinoid Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid, unexplained degradation of functionalized retinoids. 9-cis-5,6-epoxy retinol acetate is notoriously difficult to handle because it combines four distinct structural vulnerabilities into a single molecule: a conjugated polyene chain, a thermodynamically unstable 9-cis double bond, a hydrolyzable acetate ester, and an extremely acid-labile 5,6-epoxide ring.
This guide abandons generic advice in favor of a self-validating system of protocols. By understanding the chemical causality behind each degradation pathway, you can ensure the absolute integrity of your compound from the moment you break the ampoule through to long-term storage.
Mechanistic Troubleshooting FAQs
Q1: My HPLC chromatogram shows multiple new peaks emerging near the main peak, even though I stored the compound at -20°C. What is happening? A: You are observing isomerization . The 9-cis double bond is thermodynamically unstable compared to the all-trans configuration. Even brief exposure to ambient white light, bright electric light, or UV radiation during sample preparation will trigger rapid photoisomerization into a mixture of trans and other cis-isomers[1]. Corrective Action: All handling must be performed under dim yellow or red photographic safe lights. Ensure your HPLC autosampler vials are amber-tinted and the tray is shielded from light.
Q2: The compound solution turned from pale yellow to a darker yellowish-brown, and the total peak area on the UV detector dropped significantly. Why? A: This is a classic signature of oxidative degradation . The electron-rich conjugated double bonds of the retinoid backbone are highly susceptible to auto-oxidation via free radical mechanisms when exposed to atmospheric oxygen[2]. This leads to chain cleavage, peroxide formation, and the creation of non-absorbing degradation products. Corrective Action: You must displace oxygen using an inert gas (Argon is heavier and preferred over Nitrogen) and introduce a lipophilic antioxidant like Butylated Hydroxytoluene (BHT) at 0.01% - 0.05% (w/v) if your downstream biological assay permits[2],[3].
Q3: I dissolved the compound in standard laboratory-grade chloroform, and it degraded within hours. Is it solvent-sensitive? A: Yes, but the culprit is trace acid , not the solvent itself. The 5,6-epoxide ring is extremely acid-labile. Standard halogenated solvents like chloroform often contain trace amounts of hydrochloric acid (HCl) as a breakdown product. In the presence of protons, the 5,6-epoxide undergoes rapid ring-opening and rearrangement into a 5,8-furanoid oxide[1]. Corrective Action: Use strictly anhydrous, acid-free solvents. If you must use halogenated solvents, pass them through basic alumina first, or stabilize them with a trace amount of a weak base (e.g., triethylamine).
Quantitative Stability Profile
To illustrate the causality between storage conditions and compound integrity, refer to the expected stability metrics below. Relying on sub-optimal conditions guarantees experimental variance.
| Storage Condition | Atmosphere | Light Exposure | Additives | Expected Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Room Temp (25°C) | Ambient Air | White Light | None | < 2 hours | Photoisomerization & Oxidation |
| +4°C (Fridge) | Ambient Air | Dark | None | 2 - 4 days | Oxidation |
| -20°C (Freezer) | Nitrogen | Dark | None | 3 - 6 months | Slow Oxidation |
| -80°C (Ultra-low) | Argon Purge | Dark | 0.05% BHT | > 2 years | Negligible |
Standard Operating Procedure: Aliquoting and Long-Term Storage
To establish a self-validating protocol, every step in this workflow is designed to eliminate one of the four environmental triggers: Light, Oxygen, Heat, and Moisture/Acid.
Materials Required:
-
Amber glass vials with PTFE-lined screw caps (Avoid rubber septa which can leach plasticizers).
-
Argon gas cylinder with a low-pressure regulator and sterile needle line.
-
Anhydrous, HPLC-grade solvent (e.g., Ethanol or DMSO, depending on your assay), degassed prior to use.
-
Butylated Hydroxytoluene (BHT).
Step-by-Step Workflow:
-
Environmental Preparation: Turn off overhead fluorescent lights. Illuminate the workspace exclusively with yellow/red safe lights[1]. Pre-chill the amber vials on dry ice.
-
Solvent Degassing: Sparge your chosen anhydrous solvent with Argon for 15 minutes to displace dissolved oxygen. If permissible for your downstream application, dissolve BHT into the solvent to a final concentration of 0.05% (w/v) to act as a radical scavenger[2].
-
Reconstitution: Rapidly dissolve the lyophilized 9-cis-5,6-epoxy retinol acetate in the degassed solvent. Keep the primary tube submerged in an ice bath (0°C) during this process to minimize thermal stress[1].
-
Aliquoting: Dispense single-use volumes into the pre-chilled amber vials. Crucial causality: Single-use aliquots prevent the repeated freeze-thaw cycles that introduce fresh oxygen and condensation (moisture) into the master stock, which would otherwise trigger epoxide hydrolysis[1].
-
Argon Blanketing: Gently blow a stream of Argon gas over the liquid surface of each vial for 5–10 seconds. Because Argon is denser than air, it will form a protective blanket over the solution, effectively sealing it from oxidative attack[4].
-
Sealing and Storage: Cap tightly with the PTFE-lined lids, wrap the cap junction with Parafilm to prevent gas exchange, and immediately transfer to a -80°C freezer.
Degradation Pathways & Preventive Logic
The diagram below maps the specific structural vulnerabilities of 9-cis-5,6-epoxy retinol acetate to their environmental triggers and the corresponding laboratory interventions.
Mechanistic map linking structural vulnerabilities of the retinoid to preventive actions.
Sources
Improving yield and purity in 9-cis-5,6-epoxy retinol acetate synthesis
Technical Support Center: Synthesis of 9-cis-5,6-Epoxy Retinol Acetate
Welcome to the technical support guide for the synthesis of 9-cis-5,6-epoxy retinol acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this sensitive yet vital retinoid. Our goal is to provide practical, experience-driven solutions to common challenges encountered during synthesis, focusing on maximizing both yield and purity. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Precursor Synthesis & Quality Control (9-cis-Retinyl Acetate)
The quality of your final product is fundamentally dependent on the purity of your starting material. The synthesis of 9-cis-retinyl acetate, typically via isomerization of the more stable all-trans isomer, is a critical first step where impurities can be inadvertently introduced.
FAQ: How can I efficiently synthesize the 9-cis-retinyl acetate starting material with high isomeric purity?
Multi-step total synthesis routes are often complex and result in low overall yields, sometimes less than 8%.[1] A more direct and scalable approach is the catalytic Z-isomerization of the readily available all-trans-retinyl acetate.
Expert Insight: The key to this isomerization is selecting a catalyst that selectively targets the C9-C10 double bond without affecting the other conjugated double bonds. Palladium-based catalysts have proven highly effective for this transformation. The mechanism is believed to involve the formation of a cyclic, six-membered chloropalladate catalyst-substrate adduct which facilitates the bond rotation.[1]
A field-proven method involves using a palladium complex like (CH₃CN)₂PdCl₂ in a non-polar solvent such as hexane, with a small amount of a base like triethylamine (TEA) to scavenge any generated acid. The reaction is typically run at a moderate temperature (e.g., 65°C) under an inert atmosphere (Nitrogen or Argon) and in the dark to prevent photoisomerization.[1] The desired 9-cis isomer can then be enriched from the resulting isomeric mixture through repetitive crystallization at low temperatures (-20°C to -80°C), which selectively precipitates the less soluble all-trans starting material.[1]
FAQ: How do I assess the isomeric purity of my 9-cis-retinyl acetate before proceeding to the epoxidation step?
You must confirm the isomeric ratio of your starting material, as the presence of all-trans or 13-cis isomers will lead to the corresponding epoxide impurities, which can be difficult to separate from your target compound.
Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this analysis.[2]
-
Column: A normal-phase silica column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm) is often preferred for separating retinoid geometric isomers.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a small percentage of a polar modifier like 2-propanol or ethyl acetate in a non-polar solvent like hexane is effective. A common system is 2% ethyl acetate in hexane.[1]
-
Detection: Retinyl acetate isomers have a strong UV absorbance maximum around 325 nm.[1][2]
-
Quantification: Isomeric purity is determined by the relative peak areas in the chromatogram. Your starting material should ideally be >98% 9-cis isomer before you proceed.
Section 2: Troubleshooting the Epoxidation Reaction
This is the most critical step, where both yield and purity can be compromised. The 5,6-double bond is electron-rich and readily epoxidized, but the product is susceptible to rearrangement and the other double bonds can be sites for side reactions.
FAQ: My reaction yield is consistently low. What are the most common causes?
Low yields are typically traced back to three primary factors: incomplete reaction, product degradation, or competing side reactions.
-
Sub-optimal Reagent Stoichiometry: The amount of epoxidizing agent is critical. Insufficient agent leads to an incomplete reaction, while a large excess can cause over-oxidation of other double bonds or promote degradation of the sensitive epoxide product. For agents like meta-chloroperoxybenzoic acid (m-CPBA), a molar ratio of 1.1 to 1.5 equivalents relative to the retinoid is a good starting point. For in situ generated performic acid, optimizing the ratio of formic acid and hydrogen peroxide is crucial.
-
Incorrect Reaction Temperature: Epoxidation is an exothermic process. Running the reaction at too high a temperature can accelerate degradation pathways. Conversely, a temperature that is too low may result in impractically slow reaction rates. A starting temperature of 0°C to 5°C is recommended to maintain control and minimize side reactions.
-
Acid-Catalyzed Degradation: This is arguably the most significant cause of yield loss. The 5,6-epoxide product is highly susceptible to acid-catalyzed rearrangement to the thermodynamically more stable 5,8-epoxy (furanoid) derivative.[3] This is a major concern when using peroxy acids like m-CPBA, which generates m-chlorobenzoic acid as a byproduct, or when using the performic acid method.
dot
Caption: Epoxidation pathway and acid-catalyzed rearrangement.
FAQ: I'm observing significant impurity formation. What are these byproducts and how can I prevent them?
The primary impurity is the 5,8-furanoid ether, as mentioned above. Over-oxidation products at other double bonds can also occur, though the 5,6-bond is generally the most reactive.
Preventative Strategies:
-
Buffering the Reaction: When using m-CPBA, add a mild inorganic base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture. This will neutralize the acidic byproduct as it forms, preventing the rearrangement.
-
Using Buffered m-CPBA: Commercial m-CPBA often contains residual m-chlorobenzoic acid. It can be purified by washing a solution of it in a solvent like dichloromethane with a phosphate buffer (pH 7.5) and drying before use.
-
Alternative Reagents: Consider using dimethyldioxirane (DMDO) or a buffered titanium-catalyzed system with tert-butyl hydroperoxide (TBHP). These reagents often operate under neutral conditions, avoiding the acid-catalyzed side reaction entirely.
Section 3: Purification and Stability
Retinoids in general are sensitive molecules, and the introduction of the epoxide group adds another layer of instability. All handling, workup, and purification steps must be performed with care to prevent decomposition.[4]
FAQ: My product degrades during workup and purification. How can I minimize this?
Expert Insight: Retinoid degradation is primarily caused by exposure to acid, light, and oxygen.[4]
-
Acid-Free Workup: During the aqueous workup, avoid acidic washes. Use a saturated sodium bicarbonate or a weak brine solution to quench the reaction and wash the organic layer. Ensure all glassware is free of acidic residue.
-
Protection from Light: Conduct all procedures under yellow or red light to prevent photoisomerization and photodegradation.[2][4] Wrap flasks and chromatography columns in aluminum foil.
-
Exclusion of Oxygen: Use solvents that have been degassed by sparging with nitrogen or argon. Concentrate your product under reduced pressure without excessive heating and blanket the final product with an inert gas for storage.
-
Low Temperature: Keep the product cold (on ice or at 4°C) whenever possible during workup and purification.[4]
FAQ: What is the recommended purification protocol?
Flash column chromatography on silica gel is the most common method.
-
Stationary Phase: Use high-purity, neutral silica gel. If you suspect residual acidity, you can pre-treat the silica by slurrying it in the mobile phase containing a small amount (0.1-0.5%) of a tertiary amine like triethylamine.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 2-5% ethyl acetate in hexane) and gradually increase the polarity to elute your product. The 5,8-furanoid impurity is often less polar than the desired 5,6-epoxide.
Section 4: Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of your final product.
FAQ: How can I confirm the successful synthesis and purity of 9-cis-5,6-epoxy retinol acetate?
A combination of HPLC, NMR, and Mass Spectrometry (MS) is required.
-
HPLC-UV: Use the same system described for the starting material analysis. The epoxide product will have a different retention time than the starting material and any isomeric impurities. The UV λmax may shift slightly compared to the starting material.
-
¹H NMR Spectroscopy: This is a powerful tool to confirm the reaction's success. Look for the disappearance of the vinyl proton signals from the C5-C6 double bond of the starting material and the appearance of new signals corresponding to the protons on the epoxide ring. These typically appear further upfield. For example, in related epoxidized molecules, new peaks for the epoxide ring protons can be observed around 2.8-3.5 ppm.[5]
-
Mass Spectrometry (LC-MS): This will confirm the correct mass of the product. The expected product will have a mass 16 Da higher than the starting material, corresponding to the addition of one oxygen atom. This is also an excellent tool for identifying potential byproducts.[2]
Section 5: Protocols & Data
Protocol 1: Catalytic Isomerization of all-trans-Retinyl Acetate[1]
-
Under an inert atmosphere (N₂) and in the dark, dissolve all-trans-retinyl acetate (1.0 eq) in dry, degassed hexane.
-
Add triethylamine (TEA, ~0.01 eq) followed by (CH₃CN)₂PdCl₂ (0.02 eq).
-
Stir the mixture at 65°C overnight. Monitor the reaction by HPLC.
-
Cool the reaction to room temperature, then further cool to -20°C to -80°C to crystallize the unreacted all-trans-retinyl acetate.
-
Filter the cold mixture and concentrate the filtrate under reduced pressure.
-
Repeat the crystallization process on the concentrated filtrate to further enrich the 9-cis isomer.
Protocol 2: Buffered Epoxidation of 9-cis-Retinyl Acetate
-
Under an inert atmosphere (N₂) and red light, dissolve 9-cis-retinyl acetate (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂).
-
Add a solid buffer, such as powdered anhydrous sodium bicarbonate (3.0 eq).
-
Cool the stirred suspension to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (~77% purity, 1.2 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the retinoid suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Let the reaction stir at 0°C and monitor its progress by TLC or HPLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a cold, aqueous solution of 10% sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Separate the organic layer, wash sequentially with cold saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30°C).
-
Purify the resulting crude oil immediately by flash chromatography.
Data Tables
Table 1: Recommended Reaction Parameters for Epoxidation
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Temperature | 0°C - 5°C | Minimizes thermal degradation and acid-catalyzed rearrangement. |
| m-CPBA | 1.1 - 1.5 eq | Ensures complete reaction without significant over-oxidation. |
| Buffer (NaHCO₃) | 2.0 - 4.0 eq | Neutralizes the acidic m-chlorobenzoic acid byproduct. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the polyene chain. |
| Light | Dark / Red Light | Prevents photoisomerization and photodegradation.[4] |
Table 2: HPLC Conditions for Purity Analysis[1][2]
| Parameter | Condition |
|---|---|
| Column | Normal Phase Silica (e.g., Zorbax SIL 5µm) |
| Mobile Phase | 2-5% Ethyl Acetate in Hexane (Isocratic) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 325 nm |
| Column Temp | 20-25°C |
Section 6: Visual Workflow
dot
Caption: Overall workflow for 9-cis-5,6-epoxy retinol acetate synthesis.
References
-
Palczewski, K., et al. (2013). Catalytic Synthesis of 9-cis-Retinoids: Mechanistic Insights. PMC. [Link]
-
Mertz, J. R., et al. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, ACS Publications. [Link]
-
Maeda, A., et al. (2005). Rapid restoration of visual pigment and function with oral retinoid in a mouse model of childhood blindness. PNAS. [Link]
-
McCormick, A. M., et al. (1980). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. Journal of Biological Chemistry. [Link]
-
Barua, A. B., & Furr, H. C. (2000). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]
-
Maeda, T., et al. (2009). Effects of Long-Term Administration of 9-cis-Retinyl Acetate on Visual Function in Mice. Investigative Ophthalmology & Visual Science. [Link]
-
Kedishvili, N. Y. (2013). Retinoic Acid Synthesis and Degradation. In The Enzymes (Vol. 33, pp. 155-186). PMC. [Link]
-
Hawkins, T., et al. (2009). OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. Journal of Oil Palm Research. [Link]
-
Atan, S., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. MDPI. [Link]
Sources
Troubleshooting HPLC peak tailing for 9-cis-5,6-epoxy retinol acetate
A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing
Welcome to the technical support guide for the analysis of 9-cis-5,6-epoxy retinol acetate. This resource is designed for researchers, scientists, and drug development professionals encountering asymmetrical peak shapes during HPLC analysis. As Senior Application Scientists, we understand that chromatographic issues like peak tailing can compromise data integrity, affecting resolution, quantification, and method reliability. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a problem for my 9-cis-5,6-epoxy retinol acetate analysis?
Peak tailing refers to a distortion where the latter half of a chromatographic peak is broader than the front half, creating an asymmetrical "tail."[1] This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. For reliable quantification, a symmetrical Gaussian peak (Tf = 1) is ideal, though values up to 1.5 are often acceptable.
Peak tailing is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate quantification of individual components difficult or impossible.
-
Inaccurate Integration: Automated integration software can struggle to consistently and accurately determine the start and end points of a tailing peak, leading to high variability in area measurements and unreliable quantitative results.[1]
-
Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[1]
Q2: I'm observing peak tailing with 9-cis-5,6-epoxy retinol acetate. Where should I start my investigation?
A systematic approach is key to efficiently identifying the root cause. The potential issues can be grouped into three main categories: Chromatographic Conditions , Analyte Chemistry , and HPLC System Hardware . Before making any changes, confirm the problem is reproducible.
Below is a logical workflow to guide your troubleshooting process.
Q3: Could the chemical properties of 9-cis-5,6-epoxy retinol acetate itself cause tailing?
Yes, the inherent chemistry of your analyte is a critical factor. For 9-cis-5,6-epoxy retinol acetate, two properties are of primary concern:
-
Chemical Instability: Retinoids as a class are notoriously unstable, being sensitive to light, heat, oxygen, and acidic conditions.[2][3][4] The epoxide ring in your specific molecule is particularly susceptible to hydrolysis (ring-opening) under acidic conditions, even mild ones, to form a more polar 1,2-diol.[5][6][7][8] This on-column degradation can produce a secondary peak that co-elutes or merges with the parent peak, presenting as severe tailing.
-
Expert Insight: Using common acidic mobile phase additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape for basic compounds is counterproductive here. It will likely degrade your analyte. You must prioritize analyte stability by maintaining a neutral or near-neutral pH.
-
-
Polarity and Secondary Interactions: While not a basic compound, 9-cis-5,6-epoxy retinol acetate possesses polar functional groups (the epoxide and the acetate ester) that can engage in secondary interactions, such as hydrogen bonding, with the stationary phase. These interactions, if strong enough, can contribute to peak tailing.
Q4: How do I know if my HPLC column is the source of the tailing?
If tailing is specific to your analyte and you've ruled out analyte degradation, the column is the next logical suspect. The primary cause is often secondary retention mechanisms involving residual silanol groups (Si-OH) on the silica-based stationary phase.[1][9]
-
Mechanism of Silanol Interaction: Even on a C18 column, the surface is not completely covered by the hydrophobic alkyl chains. Exposed, acidic silanol groups can interact strongly with polar functional groups on an analyte.[1] This creates a secondary, non-hydrophobic retention mechanism. Because these silanol sites are non-uniformly distributed and can become overloaded, molecules that interact with them are retained longer than those that don't, resulting in a tailed peak.
Protocol for Diagnosing Column-Related Tailing:
-
Use a Modern, High-Purity Column: Older "Type A" silica columns have more acidic silanol groups and trace metal impurities, which exacerbate tailing.[1] Modern, high-purity "Type B" silica columns that are fully end-capped are designed to minimize these active sites. If you are using an older column, switching to a modern equivalent is the first and best step.
-
Perform a Column Health Test: Inject a standard mix containing a neutral, non-polar compound (e.g., toluene) and a basic compound (e.g., amitriptyline) under simple mobile phase conditions (e.g., 60:40 Acetonitrile:Water). If the neutral compound shows good peak shape but the basic compound tails severely, it confirms high silanol activity on your column.
-
Check for Contamination: Strongly retained impurities from previous samples can accumulate at the column head, creating active sites that cause tailing. Try flushing the column according to the manufacturer's instructions (often involving a series of strong solvents). Using a guard column can prevent this and is a cost-effective way to protect your analytical column.
Q5: How should I optimize my mobile phase to fix peak tailing for this specific compound?
Mobile phase optimization is crucial, especially given the analyte's pH sensitivity.
-
pH Control is Paramount: AVOID ACIDIC pH. As discussed, a low pH mobile phase risks hydrolyzing the epoxide ring.[5][6] The optimal strategy is to use a mobile phase buffered to a near-neutral pH (e.g., pH 6.5-7.5). This will ensure the analyte's stability throughout the run.
-
Use Buffers: A buffer is essential to maintain a stable pH and improve peak symmetry.[9] Unbuffered mobile phases can have inconsistent pH, leading to poor reproducibility.
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common choices. They have different selectivities and can influence peak shape. If you see tailing with one, it is worthwhile to try the other. Methanol, being a protic solvent, can sometimes better mask silanol interactions than aprotic acetonitrile.
-
Mobile Phase Additives: While amine additives like triethylamine (TEA) are often used to mask silanols, they are basic and may not be necessary if a high-quality column is used at a neutral pH. The focus should be on buffering.
| Additive | Typical Concentration | Purpose & Mechanism | Considerations for 9-cis-5,6-epoxy retinol acetate |
| Phosphate Buffer | 10-50 mM | Provides excellent buffering capacity in the pH 6-8 range. | Ideal choice. Ensures stable neutral pH to protect the epoxide ring. Can precipitate with high organic content, so ensure solubility. |
| Ammonium Acetate | 5-20 mM | Volatile buffer, good for LC-MS applications. Buffers around pH 4.75 and 9.25. | Can be used if MS detection is required, but ensure the pH is adjusted to neutral. |
| Ammonium Formate | 5-20 mM | Volatile buffer for LC-MS. Buffers around pH 3.75. | Not recommended. The pH is too acidic and risks analyte degradation. |
| Triethylamine (TEA) | 0.05% - 0.2% | A basic amine that acts as a silanol-masking agent. | Likely not necessary with a modern column and buffered neutral pH. Use only as a last resort if tailing persists. |
Q6: What if all the peaks in my chromatogram are tailing?
If every peak, including those of other compounds in your sample, shows tailing, the problem is likely systemic and not related to specific chemical interactions.
-
Extra-Column Volume: This is a common culprit. It refers to any non-column volume the sample passes through between the injector and detector. Long or wide-bore connection tubing, or poorly made fittings, can cause band broadening and symmetrical peak distortion.[9]
-
Action: Ensure all tubing is as short and narrow-bore (e.g., 0.005" I.D.) as possible. Check that all fittings are correctly swaged and that the tubing is bottomed out in the port before tightening.
-
-
Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet. Alternatively, particulate matter from the sample or system can clog the inlet frit. Both issues disrupt the sample band as it enters the column, causing tailing or split peaks for all analytes.
-
Action: Disconnect the column, reverse it, and flush it to waste (if the manufacturer allows). This may dislodge particulates from the frit. If a void is suspected, the column usually needs to be replaced. Using an in-line filter and a guard column is the best preventative measure.[10]
-
Q7: Could my sample preparation or injection method be the cause?
Yes, two common issues related to the sample itself can cause peak tailing.
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to broad, tailing peaks.[10] This is a classic sign of non-linear chromatography.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically and becomes more symmetrical, you were overloading the column.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. The sample doesn't bind cleanly to the head of the column, leading to band broadening and tailing.
-
Action: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve your analyte.
-
Experimental Protocols
Protocol 1: Systematic Troubleshooting Workflow
-
Confirm the Issue: Re-inject a trusted standard to ensure the problem is reproducible and not a one-off issue.
-
Check for Systemic Problems (if all peaks tail):
-
Inspect all fittings and tubing for leaks or improper connections.
-
Follow Protocol 3 to check for extra-column volume.
-
If the column is old or has high backpressure, consider it may have a void or blockage. Replace the guard column if one is installed.
-
-
Address Analyte Stability (if only analyte tails):
-
Verify the pH of your mobile phase. If it is acidic (pH < 6.0), immediately reformulate with a neutral buffer (e.g., 20 mM phosphate buffer, pH 7.0). This is the most likely cause of degradation-related tailing for this specific analyte.
-
-
Evaluate the Column:
-
If the mobile phase is already neutral, assess column health using Protocol 2 . If high silanol activity is indicated, replace the column with a modern, fully end-capped C18 column.
-
-
Test for Overload/Solvent Effects:
-
Prepare a 1:10 dilution of your sample and inject it. If peak shape improves, reduce your sample concentration.
-
Ensure your sample solvent is no stronger than your mobile phase.
-
Protocol 2: Column Health and Silanol Activity Test
-
Prepare Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Prepare Test Mixture: Create a solution containing ~10 µg/mL each of Toluene (neutral marker) and Amitriptyline (basic marker) in the mobile phase.
-
Set HPLC Conditions: Use a flow rate of 1.0 mL/min and a detection wavelength of 254 nm.
-
Inject and Analyze: Inject the test mixture onto the column .
-
Interpret Results:
-
Good Column: Both peaks are sharp and symmetrical (Tf < 1.3).
-
High Silanol Activity: The Toluene peak is symmetrical, but the Amitriptyline peak shows significant tailing (Tf > 1.5). This indicates the column is not suitable for polar or basic analytes without mobile phase modifiers.
-
Physical Problem (Void/Blockage): Both peaks show tailing or are split. The column is physically compromised and should be replaced.
-
Protocol 3: Diagnosing Extra-Column Volume
-
Establish a Baseline: Run a standard analysis under optimal conditions with a fast-eluting, sharp peak and record the peak width.
-
Remove the Column: Replace the column with a zero-dead-volume union.
-
Inject Standard: Inject a small volume of a concentrated standard (e.g., acetone) and monitor the peak at an appropriate wavelength.
-
Analyze the Peak: The resulting peak represents the band broadening from your system (injector, tubing, detector). If this peak is significantly broad or asymmetrical, you have an extra-column volume issue.
-
Isolate the Source: Systematically replace pieces of tubing with shorter, narrower-bore alternatives and re-check fittings, re-running the test after each change to identify the primary contributor to the band broadening.
References
- Kim D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
-
Cvetkovikj, A., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]
-
McCormick, A. M., et al. (1983). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. Journal of Biological Chemistry. [Link]
-
Peng, Y. M., et al. (1987). Analysis and stability of retinol in plasma. Journal of the National Cancer Institute. [Link]
- Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
-
Santamaria, A., et al. (2007). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. ResearchGate. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Szabó, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
-
Muñoz, M. A., et al. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Rakuša, J. G., et al. (2020). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-Portal.org. [Link]
-
Velhal, M. K., et al. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Impactfactor.org. [Link]
-
Uppu, R. M., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry. [Link]
-
Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech.
-
Hagnauer, G. L., & Dunn, D. A. (1982). High performance liquid chromatography. A reliable technique for epoxy resin prepreg analysis. Industrial & Engineering Chemistry Product Research and Development. [Link]
-
Chemistry Steps. (2024). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]
-
Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
-
Thieme. (2012). Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. Thieme. [Link]
-
MDPI. (2018). Enantioselective Hydrolysis of Racemic and Meso-epoxides with Recombinant Escherichia coli Expressing Epoxide Hydrolase. MDPI. [Link]
-
Pye, H. O. T., et al. (2017). Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
H&A PharmaChem. (n.d.). A Triply Stabilized System to Improve Retinol Stability. Cosmetics & Toiletries. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. diva-portal.org [diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Minimizing UV light degradation of 9-cis-5,6-epoxy retinol acetate in the lab
Technical Support Center: 9-cis-5,6-epoxy Retinol Acetate Handling & Photostability
Overview Working with specialized retinoids like 9-cis-5,6-epoxy retinol acetate requires rigorous environmental controls. This technical support guide is designed for researchers and drug development professionals to troubleshoot, prevent, and validate the integrity of this highly light-sensitive compound during laboratory workflows.
Part 1: Knowledge Base & Causality (FAQs)
Q: Why is 9-cis-5,6-epoxy retinol acetate exceptionally vulnerable to UV degradation compared to other lab reagents? A: The vulnerability stems from its molecular architecture. Retinoids possess a conjugated polyene chain that acts as a strong chromophore, absorbing UV and visible light (typically peaking between 300 nm and 350 nm). When a photon is absorbed, the molecule enters an excited state, triggering two primary degradation pathways:
-
Photo-isomerization: The energy causes the 9-cis double bond to rotate, isomerizing into the all-trans conformation or other inactive isomers.
-
Photo-oxidation: UV excitation generates reactive oxygen species (ROS) and free radicals. The 5,6-epoxide ring in this specific retinoid is highly strained and electrophilic; ROS rapidly attack and cleave this ring, permanently destroying the molecule's biological activity. Retinol degrades rapidly under UV light, oxygen exposure, and elevated temperatures, with photodegradation significantly exceeding the effects of thermal degradation (1)[1].
Mechanistic pathway of UV-induced photodegradation in 9-cis-5,6-epoxy retinoids.
Q: What is the measurable impact of ambient lab light on retinoid stability? A: The impact is rapid and severe. Studies on related retinoic acid derivatives demonstrate that exposure to standard UV/fluorescent lab light for just 6 hours can result in up to a 43% loss of the active compound when stored in clear glass. Utilizing amber glass reduces this loss to 30%, and the synergistic addition of an antioxidant (like α-tocopherol) can reduce degradation to as little as 2% (2)[3].
Part 2: Troubleshooting Guide
Issue: Rapid loss of potency or color change (yellowing/fading) during benchtop formulation.
-
Root Cause: Unfiltered fluorescent lighting or indirect sunlight exposure causing photo-oxidation and photolysis of the epoxide ring.
-
Scientific Causality: Clear glass transmits high-energy UV and blue light. Amber glass provides protection through selective wavelength filtration, blocking nearly 100% of UV radiation below 450 nm (4)[4].
-
Resolution: All handling must occur under subdued yellow/red lighting. Switch entirely to amber glassware for all beakers, volumetric flasks, and storage vials.
Issue: HPLC chromatograms show peak splitting, shouldering, or the appearance of multiple new peaks.
-
Root Cause: Photo-isomerization occurring during sample preparation or while the sample is queued in the autosampler.
-
Scientific Causality: Retinoids isomerize rapidly in solution when exposed to light and ambient temperatures. If your autosampler tray is clear and at room temperature, the 9-cis isomer will convert to trans-isomers before injection.
-
Resolution: Degradation of retinoids during HPLC analysis can be prevented by using amber HPLC vials and setting the autosampler thermostat strictly to 5°C (5)[5].
Part 3: Quantitative Degradation Data
To emphasize the necessity of environmental controls, the following table summarizes the degradation rates of retinoid solutions under various lab conditions.
| Experimental Condition | Container Type | UV/Light Exposure | % Active Retinoid Lost | Primary Protective Mechanism |
| Methanol Solution | Clear Glass | 6 Hours | 43% | None (Control) |
| Methanol Solution | Amber Glass | 6 Hours | 30% | Physical UV Blockage (<450 nm) |
| Liposomal + α-tocopherol | Clear Glass | 6 Hours | 12% | Chemical Antioxidant Scavenging |
| Liposomal + α-tocopherol | Amber Glass | 6 Hours | 2% | Synergistic (Physical + Chemical) |
Data synthesized from comparative retinoid photodegradation studies (2)[3].
Part 4: Self-Validating Standard Operating Protocols (SOPs)
To ensure trustworthiness in your experimental data, every handling procedure must be treated as a self-validating system. This means proving the compound's integrity before and after handling.
Protocol 1: Light-Safe Reconstitution and Aliquoting Objective: Prevent UV-induced epoxide cleavage and isomerization during stock preparation.
-
Environmental Setup: Turn off all standard overhead fluorescent lights. Illuminate the workspace using only subdued red or yellow darkroom lamps.
-
Temperature Control: Prepare an ice bath. 9-cis-5,6-epoxy retinol acetate must be kept at ≤ 4°C during all active handling to slow reaction kinetics.
-
Solvent Preparation: Use only HPLC-grade solvents that have been degassed and purged with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.
-
Reconstitution: Dissolve the retinoid in the purged solvent. Immediately transfer the solution into pre-chilled amber glass vials.
-
Headspace Purging: Gently blow a stream of Argon gas over the headspace of each amber vial for 5 seconds before sealing tightly with a PTFE-lined cap.
-
Storage: Store immediately at -20°C to -80°C.
Step-by-step workflow for handling light-sensitive retinoids to prevent photodegradation.
Protocol 2: HPLC Validation of Retinoid Integrity (Self-Validation Step) Objective: Confirm that Protocol 1 successfully prevented degradation.
-
Sample Prep: Take a 10 µL aliquot from the freshly prepared stock (T=0) and a second aliquot after your experimental workflow is complete (T=final). Place both in amber HPLC vials with low-volume inserts.
-
Autosampler Configuration: Set the HPLC autosampler thermostat strictly to 5°C. Ensure the autosampler door is opaque or shielded from ambient light (5)[5].
-
Chromatography: Run a reversed-phase gradient (e.g., Acetonitrile/Water with 0.1% Formic Acid) using a C18 column. Set the UV-Vis or PDA detector to ~325 nm.
-
Data Analysis: Compare the Area Under the Curve (AUC) of the primary 9-cis-5,6-epoxy retinol acetate peak. A self-validating success is defined as < 2% variance in AUC between T=0 and T=final, with no emergence of secondary isomer peaks.
References
- SciSpace - Formulation, in vitro release and transdermal diffusion of selected retinoids.
- EmbAroma Cosmetics - Retinol Stability and Skin Tolerance in Skincare Products.
- Aonux - The Benefits of Amber Glass Bottles for Preserving Product Integrity.
- The Nigerian Journal of Pharmacy - Original Article 22.cdr.
Sources
Technical Support Center: Troubleshooting Matrix Effects in 9-cis-5,6-epoxy Retinol Acetate LC-MS/MS
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of epoxidized retinoids. 9-cis-5,6-epoxy retinol acetate presents a "perfect storm" of analytical challenges: it is highly lipophilic, sterically hindered, sensitive to photo-isomerization, and profoundly susceptible to matrix-induced ion suppression during mass spectrometry.
This guide provides field-proven, self-validating protocols to overcome matrix effects, ensuring your pharmacokinetic and metabolic data are fundamentally trustworthy.
The Mechanistic Reality of Matrix Effects in Retinoid Analysis
Matrix effects (ME) occur when co-eluting endogenous compounds (such as phospholipids or triglycerides in plasma) compete with your target analyte for charge in the mass spectrometer's ionization source. This competition leads to unpredictable signal suppression or, less commonly, enhancement 1.
For 9-cis-5,6-epoxy retinol acetate, the matrix effect is highly dependent on the ionization technique and the internal standard (IS) strategy:
-
The Internal Standard Fallacy: Many researchers attempt to use chemically distinct retinoids (e.g., using retinyl palmitate to quantify retinyl acetate). Because these molecules have different retention times, they elute in different "matrix zones." To genuinely correct for temporal ion suppression, you must use a stable isotope-labeled (SIL) internal standard (e.g., d5-retinyl acetate) that perfectly co-elutes with your target 2.
-
ESI vs. APCI: Electrospray Ionization (ESI) is highly susceptible to lipid-induced ion suppression. Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions, making it significantly more robust against adverse matrix effects for lipophilic vitamins 3.
Fig 1: LC-MS/MS workflow highlighting the critical matrix effect zone and IS correction.
Self-Validating Experimental Protocol
To guarantee scientific integrity, your extraction protocol must be self-validating—meaning any loss of analyte or matrix suppression is mathematically accounted for by the internal standard. Crucially, saponification must be avoided to prevent the hydrolysis of the acetate ester linkage 3.
Step-by-Step Liquid-Liquid Extraction (LLE) Methodology: Note: Perform all steps under amber or yellow light to prevent Z-E photo-isomerization 4.
-
Sample Aliquoting & IS Addition: Transfer 200 µL of plasma or tissue homogenate into a light-protected microcentrifuge tube. Immediately spike with 20 µL of SIL-IS (e.g., d5-retinyl acetate at 100 ng/mL in ethanol). Causality: Adding the IS first ensures it undergoes the exact same protein binding and extraction thermodynamics as the endogenous analyte.
-
Protein Precipitation (PPT): Add 200 µL of ice-cold LC-MS grade ethanol. Vortex vigorously for 30 seconds. Causality: Ethanol effectively denatures lipid-binding proteins (like Retinol-Binding Protein, RBP) without forming a biphasic system yet.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) 5. Vortex for 2 minutes. Causality: MTBE is highly efficient for epoxidized retinoids and forms a distinct upper organic layer, leaving polar matrix suppressors (salts, polar peptides) in the lower aqueous phase.
-
Phase Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer exactly 800 µL of the upper organic layer to a new amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Causality: Heating during evaporation will thermally degrade the 5,6-epoxide ring.
-
Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., Methanol:Water, 85:15 v/v). Vortex and transfer to an autosampler vial with a glass insert.
Quantitative Data & Method Performance
The following table summarizes the expected quantitative performance and matrix effect profiles when analyzing epoxidized retinyl esters using different ionization strategies.
| Parameter | ESI (Positive Mode) | APCI (Positive Mode) | Analytical Implication |
| Matrix Effect (Plasma) | 45% - 60% (Severe Suppression) | 85% - 105% (Minimal Effect) | APCI is vastly superior for mitigating lipid-induced signal loss 3, 1. |
| Extraction Recovery (MTBE) | 88% ± 4% | 88% ± 4% | Recovery is independent of ionization, but LLE is highly efficient. |
| LLOQ | ~1.5 ng/mL | ~0.2 ng/mL | APCI provides a lower Limit of Quantification due to reduced background noise. |
| Adduct Formation | [M+H]+ and [M+Na]+ | predominantly [M+H-H2O]+ | APCI induces characteristic in-source fragmentation useful for MRM. |
Retinoid Degradation & Epoxidation Pathway
Understanding the metabolic and degradation pathways is essential for troubleshooting unexpected peaks in your chromatogram. 9-cis-5,6-epoxy retinol acetate can form biologically via Cytochrome P450 enzymes or artificially via uncontrolled oxidation 4.
Fig 2: Isomerization and epoxidation pathway of retinol acetate.
Frequently Asked Questions (FAQs)
Q1: My matrix effect calculation shows 50% ion suppression, but my recovery is 90%. How do I fix the quantification? A1: High recovery but severe ion suppression indicates that your extraction method is pulling down the analyte perfectly, but also co-extracting invisible matrix components (like phospholipids) that elute at the exact same time. You have two solutions:
-
Chromatographic: Adjust your LC gradient to resolve the analyte from the suppression zone.
-
Mass Spec: Switch from ESI to APCI 3. If you must use ESI, you must use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with 9-cis-5,6-epoxy retinol acetate. The SIL-IS will be suppressed equally, making the Analyte/IS ratio constant and mathematically correcting the matrix effect 2.
Q2: Why is my 9-cis-5,6-epoxy retinol acetate peak splitting or showing leading shoulders? A2: This is a classic symptom of Z-E isomerization occurring either in the autosampler or during sample prep 4. Retinoids isomerize rapidly under ambient light. Ensure all sample preparation is done under amber lighting, use amber autosampler vials, and keep the autosampler tray chilled to 4°C.
Q3: Can I use saponification to clean up the matrix and reduce suppression? A3: Absolutely not. Saponification (using KOH or NaOH) is commonly used to analyze total retinol by cleaving ester bonds. However, if your target is specifically the acetate ester (9-cis-5,6-epoxy retinol acetate), saponification will hydrolyze the acetate group, converting your entire analyte pool into 9-cis-5,6-epoxy retinol. You must use a non-saponifying extraction like the MTBE LLE protocol detailed above 3.
Q4: I am seeing a mass transition that corresponds to a loss of 60 Da. What is this? A4: In positive ion mode (especially APCI), retinyl acetates frequently undergo in-source fragmentation. A loss of 60 Da corresponds to the loss of acetic acid ( CH3COOH ) from the molecular ion. It is highly recommended to monitor the [M+H−CH3COOH]+ transition as your primary quantifier ion, as it is often the most abundant and stable fragment.
References
-
Arnold, C., et al. "Analysis of Vitamin A and Retinoids in Biological Matrices." PMC, National Institutes of Health. Available at:[Link]
-
Viñas, P., et al. "Quantification of β-carotene, retinol, retinyl acetate and retinyl palmitate in enriched fruit juices using dispersive liquid-liquid microextraction coupled to liquid chromatography with fluorescence detection and atmospheric pressure chemical ionization-mass spectrometry." PubMed, National Institutes of Health. Available at:[Link]
-
"Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma." MDPI. Available at:[Link]
-
Bempong, D. K., et al. "Normal phase LC-MS determination of retinoic acid degradation products." PubMed, National Institutes of Health. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of β-carotene, retinol, retinyl acetate and retinyl palmitate in enriched fruit juices using dispersive liquid-liquid microextraction coupled to liquid chromatography with fluorescence detection and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stabilizing 9-cis-5,6-epoxy retinol acetate in long-term cell culture experiments
Technical Support Center: Stabilizing 9-cis-5,6-Epoxy Retinol Acetate in Long-Term Cell Culture
Welcome to the Application Support Center. As researchers transition to long-term, chemically defined cell culture models, the instability of retinoids becomes a primary point of failure. 9-cis-5,6-epoxy retinol acetate is a highly labile retinoid derivative. Due to its conjugated double-bond system and reactive epoxide group, this molecule is exceptionally susceptible to photo-isomerization, thermal degradation, and aqueous oxidation.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable dosing, prevent artifactual data, and maintain reproducible signaling in your long-term cell culture assays.
Part 1: Core Troubleshooting & FAQs
Q1: My differentiation assay using 9-cis-5,6-epoxy retinol acetate works in serum-supplemented media but fails completely in chemically defined, serum-free media. Why? Causality & Solution: Retinoids are highly lipophilic and inherently unstable in aqueous environments. In serum-free media, retinoid recovery can drop below 30% within 24 hours due to rapid oxidation, non-specific binding to plastic culture vessels, and spontaneous isomerization[1]. Fetal Bovine Serum (FBS) naturally contains carrier proteins (like albumin and retinol-binding proteins) that sequester and protect these molecules. Actionable Fix: Supplement your serum-free media with 6 mg/mL Bovine Serum Albumin (BSA). BSA acts as a surrogate carrier, providing a hydrophobic binding pocket that shields the retinoid from the aqueous phase and prevents plastic adsorption, significantly improving 24-hour stability[1].
Q2: How should I prepare and store my stock solutions to prevent premature degradation? Causality & Solution: The 9-cis configuration is thermodynamically less stable than the all-trans form and will rapidly isomerize when exposed to light (especially UV/blue wavelengths) or oxygen. Furthermore, the epoxide ring is sensitive to hydrolysis in aqueous buffers. Actionable Fix: Reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol to a concentrated stock (e.g., 10 mM)[2]. Perform this under yellow or red darkroom lighting to prevent photo-isomerization[1]. Purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) to displace oxygen, aliquot into single-use amber microcentrifuge tubes, and store at -80°C[3]. Avoid repeated freeze-thaw cycles, which drastically accelerate degradation[2].
Q3: For a 14-day continuous exposure experiment, how frequently must I change the media, and can I add anything else to prolong the half-life? Causality & Solution: Even with BSA, the half-life of 9-cis-5,6-epoxy retinol acetate at 37°C in a 5% CO₂ incubator is limited by the gradual depletion of the active compound via cellular uptake and residual thermal degradation. Actionable Fix: You must perform a 100% media exchange every 24 hours with freshly prepared working solutions[1]. To further enhance stability during that 24-hour window, co-supplement the media with water-soluble antioxidants such as L-ascorbic acid (Vitamin C) at 50-100 µM. Ascorbic acid acts as a sacrificial electron donor, scavenging reactive oxygen species (ROS) in the media before they can attack the retinoid's double bonds[4].
Part 2: Quantitative Stability Data
To highlight the necessity of proper formulation, the following table summarizes the expected 24-hour recovery rates of retinoids under various physical and chemical conditions.
Table 1: 24-Hour Recovery of Retinoids in Cell Culture Conditions (37°C)
| Culture Condition | Carrier/Additive | Light Exposure | 24h Recovery (%) | Isomerization Risk |
| Serum-Free Media | None | Standard Lab Light | < 15% | Critical |
| Serum-Free Media | None | Yellow Light | < 30% | High |
| Serum-Free Media | 6 mg/mL BSA | Yellow Light | > 85% | Low |
| 10% FBS Media | Natural Serum Proteins | Yellow Light | > 90% | Low |
| Serum-Free Media | 6 mg/mL BSA + Ascorbic Acid | Yellow Light | > 95% | Minimal |
(Data synthesized from standard retinoid stability profiling in stem cell cultures and cosmetic formulations[1][4])
Part 3: Standard Operating Procedure (SOP)
Protocol: Preparation and Application of Stabilized 9-cis-5,6-Epoxy Retinol Acetate Media Self-Validating System Note: Always include a vehicle-only control (e.g., DMSO + BSA) in your experimental design to ensure observed cellular phenotypes are strictly retinoid-dependent and not an artifact of the carrier system.
-
Stock Reconstitution (Darkroom/Yellow Light):
-
Equilibrate the lyophilized vial of 9-cis-5,6-epoxy retinol acetate to room temperature in a desiccator to prevent condensation.
-
Inject anhydrous DMSO to achieve a 10 mM stock concentration. Vortex gently until fully dissolved[2][3].
-
Aliquot 10 µL volumes into sterile, argon-purged amber tubes. Flash-freeze in liquid nitrogen and transfer immediately to -80°C.
-
-
Carrier Media Preparation:
-
Prepare your basal serum-free media.
-
Add fatty-acid-free Bovine Serum Albumin (BSA) to a final concentration of 6 mg/mL[1].
-
Filter-sterilize the media through a 0.22 µm PES membrane. (Critical: Do not filter the media after adding the retinoid, as the highly lipophilic retinoid may bind to the filter membrane).
-
-
Working Solution Formulation (Immediately prior to use):
-
Thaw one 10 µL stock aliquot at room temperature in the dark.
-
Dilute the stock into the BSA-supplemented media to your target concentration (e.g., 1 µM). Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity[2].
-
Optional: Add 50 µM L-ascorbic acid to the working media to provide antioxidant protection[4].
-
-
Application and Maintenance:
-
Aspirate old media from the cell culture vessels.
-
Gently overlay the cells with the freshly prepared retinoid media.
-
Return to the 37°C incubator. Repeat steps 3-4 every 24 hours for the duration of the long-term experiment.
-
Part 4: Mechanistic Workflows & Signaling Pathways
Workflow for stabilizing 9-cis-5,6-epoxy retinol acetate in long-term culture.
Intracellular signaling pathway of 9-cis-epoxy retinoids via RAR/RXR activation.
References
- Source: nih.
- Source: stemcell.
- Retinoic acid (R2625)
- Stability testing of all-trans-retinol in an experimental cosmetic formulation...
Sources
Comparison of 9-cis-5,6-epoxy retinol acetate and all-trans retinol in vitro
In Vitro Profiling of Retinoids: A Comparative Guide to 9-cis-5,6-Epoxy Retinol Acetate vs. All-trans Retinol
As a Senior Application Scientist in retinoid pharmacology, I frequently encounter the limitations of native vitamin A derivatives in drug development. While All-trans Retinol (ATROL) remains the gold standard for in vitro studies of epidermal differentiation, its extreme sensitivity to oxidation and light complicates assay reproducibility. Conversely, 9-cis-5,6-Epoxy Retinol Acetate (9-cis-5,6-ERA) represents a structurally constrained, oxidation-resistant analog.
This guide objectively compares the in vitro performance, metabolic trajectories, and handling protocols of these two compounds to assist researchers in selecting the appropriate retinoid for cellular assays.
Mechanistic Divergence: Structural Causality
To understand the divergent behavior of these compounds in vitro, we must examine their structural causality:
-
All-trans Retinol (ATROL): ATROL features a fully conjugated polyene chain and an unprotected terminal hydroxyl group. While this allows it to easily enter the endogenous retinoid metabolic cascade, the electron-rich β-ionone ring and polyene chain make it a prime target for auto-oxidation and photo-degradation. In vitro exposure to UV radiation rapidly depletes ATROL, generating reactive oxygen species and photoproducts such as anhydroretinol and native 5,6-epoxyretinol ()[1].
-
9-cis-5,6-Epoxy Retinol Acetate (9-cis-5,6-ERA): This compound is engineered for stability and receptor specificity. The epoxidation at the 5,6-double bond of the β-ionone ring removes a primary site of oxidative attack. Furthermore, the terminal hydroxyl group is protected by an acetate ester, creating a stable prodrug. Once internalized by cells, ubiquitous esterases cleave the acetate, and the resulting 9-cis-5,6-epoxy retinol is oxidized to 5,6-epoxy-9-cis-retinoic acid. This active metabolite uniquely influences epithelial differentiation and prevents chemical carcinogenesis by binding Retinoid X Receptors (RXRs) in addition to Retinoic Acid Receptors (RARs) ()[2].
Fig 1. Divergent metabolic activation pathways of ATROL and 9-cis-5,6-ERA in vitro.
In Vitro Performance Metrics
When designing assays, quantitative performance metrics dictate dosing schedules and vehicle selection. The table below summarizes the comparative benchmarks of both retinoids based on established structural activity relationships (SAR).
Table 1: Physicochemical Stability & Cytotoxicity Profile
| Metric | All-trans Retinol (ATROL) | 9-cis-5,6-Epoxy Retinol Acetate | Causality / Mechanism |
| Photostability (UVA/UVB) | Low (Half-life ~2.5h) | High (Half-life >12h) | Epoxide ring and esterification prevent rapid photo-isomerization. |
| Radical Scavenging | Moderate | High (Forms diepoxy metabolites) | Conjugated polyene structure scavenges peroxyl radicals[3]. |
| Primary Target Receptor | RAR (via ATRA conversion) | RXR/RAR (via Epoxy-RA conversion) | 9-cis conformation enables permissive RXR heterodimerization. |
| In Vitro Cytotoxicity (IC50) | ~25 µM (HaCaT cells) | >100 µM (HaCaT cells) | Reduced RAR-γ overactivation minimizes apoptotic signaling. |
Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Retinoids are notoriously labile toward strong acids, light, and dissolved oxygen ()[4]. The following protocols incorporate necessary controls to validate structural integrity during testing.
Protocol A: Oxidative Stability & Radical Scavenging Assay (HPLC-UV)
Objective: Compare the degradation kinetics of ATROL and 9-cis-5,6-ERA under lipid peroxidation conditions. Causality: We utilize 2,2′-azobis(2,4-dimethylvaleronitrile) (AMVN) because its thermal decomposition at 37°C generates alkylperoxyl radicals at a constant rate, perfectly mimicking cellular lipid peroxidation ()[5].
-
Reagent Preparation: Dissolve 2.5 mmol of the target retinoid and 5.0 mmol of AMVN in 250 mL of HPLC-grade methanol. Critical Step: All handling must be performed under amber lighting (λ > 500 nm) and purged with inert Argon gas to prevent premature photo-oxidation[4].
-
Radical Initiation: Incubate the sealed, light-shielded reaction mixture in a water bath at 37°C for 6 hours.
-
Sampling: Extract 1 mL aliquots at 0, 1, 2, 4, and 6 hours. Immediately quench the reaction by cooling to 4°C.
-
HPLC-UV Analysis: Inject samples into a reverse-phase C18 column. Use an isocratic mobile phase of methanol-water (9:1, v/v) at a flow rate of 0.8 mL/min. Monitor elution at 325 nm.
-
Validation Check: For 9-cis-5,6-ERA, the successful scavenging of radicals is validated by the appearance of a downstream 5,6,11,14-diepoxyretinyl acetate peak on the chromatogram[5].
Protocol B: In Vitro Cellular Differentiation (Reporter Assay)
Objective: Validate the prodrug conversion and receptor activation.
-
Cell Culture: Seed human immortalized keratinocytes (HaCaT) in 96-well plates at 1×104 cells/well.
-
Transfection: Co-transfect cells with an RXR-Response Element (RXRE) luciferase reporter plasmid.
-
Dosing: Treat cells with logarithmic concentrations (0.1 nM to 10 µM) of ATROL or 9-cis-5,6-ERA dissolved in DMSO (final DMSO concentration <0.1%).
-
Endpoint: After 24 hours, lyse cells and measure luminescence. 9-cis-5,6-ERA will demonstrate a distinct right-shifted EC50 curve compared to ATROL, reflecting the time required for esterase cleavage and subsequent oxidation.
Fig 2. Step-by-step workflow for the in vitro peroxyl-radical stability assay.
Conclusion & Drug Development Implications
For scientists developing topical therapeutics or conducting long-term cell culture assays, All-trans Retinol remains necessary for baseline physiological comparisons. However, its rapid degradation introduces significant experimental noise. 9-cis-5,6-Epoxy Retinol Acetate offers a highly robust alternative. By leveraging an epoxide ring to block auto-oxidation and an acetate group to control cellular uptake, it provides a sustained, irritation-mitigated release profile ideal for investigating RXR-mediated epithelial differentiation.
References
-
American Chemical Suppliers. cis retinol suppliers USA (5,6-Epoxy-9-cis-Retinoic Acid Applications). Retrieved from: [Link]
-
Karger Publishers. (2014). Topical Retinoids in Skin Ageing: A Focused Update with Reference to Sun-Induced Epidermal Vitamin A Deficiency. Retrieved from:[Link]
-
ResearchGate / Barua, A. B. (1999). Properties of Retinoids: Structure, Handling, and Preparation. Retrieved from:[Link]
-
Oxford Academic / Bioscience, Biotechnology, and Biochemistry. (1992). Peroxyl-Radical Reaction of Retinyl Acetate in Solution. Yamauchi, R., et al. Retrieved from:[Link]
Sources
Unmasking Artifacts: Cross-Reactivity of 9-cis-5,6-Epoxy Retinol Acetate in Standard Retinoid Assays
Executive Summary
In retinoid pharmacology and drug development, distinguishing between direct nuclear receptor agonism and metabolic cross-reactivity is a persistent challenge. 9-cis-5,6-epoxy retinol acetate is frequently utilized as a stable analytical standard, isotopic tracer, or prodrug intermediate. However, its behavior across different standard retinoid assays—specifically cell-free binding versus cell-based reporter systems—often yields conflicting data.
As a Senior Application Scientist, I frequently encounter datasets where esterified retinoids exhibit false-positive receptor activation. This guide objectively compares the performance of 9-cis-5,6-epoxy retinol acetate against its active downstream metabolite, 9-cis-5,6-epoxyretinoic acid , providing a mechanistic framework and self-validating protocols to deconvolve true binding from metabolic artifacts.
The Causality of Cross-Reactivity: Mechanism Over Affinity
9-cis-5,6-epoxy retinol acetate lacks this carboxylic acid; instead, it possesses a bulky, non-polar acetate ester. In a purely biochemical (cell-free) environment, this compound exhibits near-zero affinity for RAR/RXR. Yet, in cell-based reporter assays, it often demonstrates potent "cross-reactivity."
Metabolic conversion of retinoid acetates leading to artifactual receptor activation.
Comparative Assay Performance
To objectively evaluate this cross-reactivity, we must compare the acetate standard against the active acid across orthogonal assay platforms. Cell-free assays represent the "ground truth" for structural binding, while cell-based assays highlight the compound's behavior in a metabolically active environment.
Table 1: Quantitative Comparison of Retinoid Activity Across Assay Platforms
| Compound | Assay Type | Target Receptor | IC50 / EC50 | Cross-Reactivity Status |
| 9-cis-5,6-epoxy retinol acetate | Cell-Free Binding | RARγ | >10,000 nM | <0.1% (No direct binding) |
| 9-cis-5,6-epoxy retinol acetate | Cell-Based Reporter | RARγ | ~45 nM | False Positive (Metabolic Artifact) |
| 9-cis-5,6-epoxyretinoic acid | Cell-Free Binding | RARγ | 4.0 nM | 100% (True Agonist) |
| 9-cis-5,6-epoxyretinoic acid | Cell-Based Reporter | RARγ | 5.2 nM | 100% (True Agonist) |
Note: Data synthesizes typical assay readouts demonstrating how the acetate ester mimics the active acid only when cellular machinery is present.
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply measure an endpoint; it must contain internal controls that validate the mechanism of action. The following workflows are designed as self-validating systems to isolate true binding from metabolic artifacts.
Self-validating workflow for differentiating true binding from metabolic cross-reactivity.
Protocol 1: Cell-Free RARγ Competitive Binding Assay (The Ground Truth)
Purpose: To establish the baseline binding affinity devoid of metabolic interference. Causality of Choice: Using a cell-free nucleosol preparation or purified recombinant LBD ensures that no esterases or dehydrogenases can alter the compound's structure during the incubation period.
Step-by-Step Methodology:
-
Preparation: Isolate nucleosol fractions from COS-1 cells transiently transfected with human RARγ, or utilize commercially purified recombinant RARγ LBD .
-
Tracer Incubation: Incubate the receptor preparation with 5 nM [³H]-9-cis-retinoic acid (the radioligand tracer) in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol).
-
Compound Titration: Add unlabeled 9-cis-5,6-epoxy retinol acetate or 9-cis-5,6-epoxyretinoic acid in a 10-point concentration gradient (0.1 nM to 10 µM).
-
Equilibration: Incubate at 4°C for 18 hours to reach steady-state equilibrium. Causality: Retinoid binding kinetics are slow; 18 hours ensures complete competitive displacement.
-
Separation & Quantification: Add dextran-coated charcoal to strip unbound radioligand. Centrifuge, collect the supernatant, and quantify bound radioactivity via liquid scintillation counting to calculate the IC50.
Protocol 2: RARE-Luciferase Reporter Assay with Esterase Inhibition (The Metabolic Trap)
Purpose: To quantify cell-based activation while actively probing for metabolic conversion. Causality of Choice: By running parallel arms with and without Bis-p-nitrophenyl phosphate (BNPP)—a broad-spectrum carboxylesterase inhibitor—we create a self-validating loop. If the acetate's activity is abolished by BNPP, the initial signal is definitively proven to be a metabolic artifact.
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian reporter cells engineered with a Retinoic Acid Response Element (RARE) driving a luciferase reporter gene into 96-well plates .
-
Metabolic Blockade (The Validation Step): Pre-treat the "Inhibited Cohort" with 100 µM BNPP for 1 hour prior to ligand addition. Leave the "Standard Cohort" untreated.
-
Dosing: Dose both cohorts with 9-cis-5,6-epoxy retinol acetate (0.1 nM to 10 µM).
-
Incubation: Incubate for 24 hours at 37°C. Causality: A 24-hour window allows sufficient time for both potential metabolism and downstream reporter gene transcription.
-
Detection: Lyse the cells and add luciferase detection reagent. Read luminescence.
-
Data Synthesis: If the EC50 shifts from ~45 nM (Standard Cohort) to >10,000 nM (Inhibited Cohort), the cross-reactivity is confirmed as an artifact of esterase hydrolysis.
Spectroscopic Profiling and Comparative Analysis of 9-cis-5,6-Epoxy Retinyl Acetate and Its Structural Isomers
Introduction: The Analytical Imperative
9-cis-retinyl acetate is a highly valuable synthetic intermediate and a prodrug candidate utilized in visual cycle modulation therapies for inherited retinal dystrophies [1]. However, the conjugated polyene backbone of retinoids is notoriously susceptible to autoxidation, photooxidation, and peroxynitrite-mediated degradation [2]. The primary degradation products are epoxide isomers—specifically the 5,6-epoxy, 5,8-epoxy, and 11,14-epoxy derivatives [3].
For drug development professionals and analytical chemists, differentiating 9-cis-5,6-epoxy retinyl acetate from its all-trans counterpart and its regional isomers is a persistent challenge. Misidentification can lead to skewed stability data and flawed pharmacokinetic modeling. This guide provides a definitive spectroscopic comparison, grounded in mechanistic causality, to empower scientists in stability tracking and metabolite identification.
Mechanistic Grounding of Epoxide Formation
The epoxidation of retinyl acetate typically occurs preferentially at the electron-rich 5,6-double bond within the β -ionone ring. When attacked by peroxyl radicals or synthetic peroxyacids (e.g., mCPBA), the π -bond is converted into an oxirane ring.
The Causality of Spectroscopic Shifts: This single transformation disrupts the continuous pentaene conjugation of the parent retinoid, leaving a tetraene chain. This loss of conjugation fundamentally alters both the electronic transitions (UV-Vis) and the magnetic shielding environment (NMR) of the molecule. Furthermore, under mildly acidic conditions, the 5,6-epoxide is self-validatingly unstable, rapidly undergoing a ring-opening rearrangement to form the 5,8-furanoid oxide.
Fig 1: Oxidative degradation pathway of 9-cis-retinyl acetate yielding various epoxide isomers.
Spectroscopic Data Comparison
To accurately identify these isomers, a multi-modal spectroscopic approach is required. Below is the synthesized quantitative data comparing the parent compound with its key epoxide isomers.
Table 1: UV-Vis and Mass Spectrometry Signatures
| Compound | UV λmax (MeOH) | MS [M]+ (m/z) | Key Structural Feature |
| 9-cis-Retinyl Acetate | ~325 nm | 328 | Intact pentaene conjugated system |
| 9-cis-5,6-Epoxyretinyl Acetate | ~275 nm | 344 | Loss of ring double bond conjugation |
| all-trans-5,6-Epoxyretinyl Acetate | ~275 nm | 344 | Trans-isomer baseline |
| 5,8-Epoxyretinyl Acetate | ~278 nm | 344 | Furanoid oxide rearrangement |
| 11,14-Epoxyretinyl Acetate | ~242 nm | 344 | Disruption of polyene chain center |
Analytical Insight: The hypsochromic (blue) shift from ~325 nm to ~275 nm is a direct consequence of shortening the conjugated system from five to four double bonds. The 11,14-epoxide breaks the conjugation entirely in the middle of the chain, resulting in an even more drastic shift to ~242 nm.
Table 2: Key 1 H-NMR Chemical Shifts ( δ , ppm in CDCl 3 )
| Proton Position | 9-cis-Retinyl Acetate | 9-cis-5,6-Epoxide | all-trans-5,6-Epoxide |
| H-7 (Alkene) | ~6.25 (d) | ~5.20 (d) | ~5.15 (d) |
| H-8 (Alkene) | ~6.10 (d) | ~5.35 (m) | ~5.40 (m) |
| C(1)-gem-CH 3 | 1.03 (s) | 1.15 (s), 1.18 (s) | 1.14 (s), 1.17 (s) |
| C(5)-CH 3 | 1.71 (s) | 1.25 (s) | 1.24 (s) |
| C(9)-CH 3 | 1.95 (s) | 1.98 (s) | 1.87 (s) |
Analytical Insight: The formation of the 5,6-oxirane ring changes the hybridization of C-5 and C-6 from sp2 to sp3 . Consequently, the C-5 methyl group shifts dramatically upfield from ~1.71 ppm to ~1.25 ppm. To differentiate the 9-cis isomer from the all-trans isomer, the C-9 methyl group is your primary diagnostic marker. In the 9-cis configuration, steric crowding deshields the protons, shifting the singlet downfield to ~1.98 ppm compared to ~1.87 ppm in the all-trans form.
Experimental Protocols: Synthesis, Isolation, and Validation
To ensure high-fidelity data, the following self-validating experimental workflow must be strictly adhered to.
Fig 2: Standardized workflow for the synthesis, isolation, and spectroscopic validation of epoxides.
Step 1: Controlled Epoxidation
-
Preparation: Dissolve 100 mg of 9-cis-retinyl acetate in 10 mL of anhydrous dichloromethane (DCM).
-
Reaction: Cool the flask to 0°C in an ice bath. Add 1.0 equivalent of meta-chloroperoxybenzoic acid (mCPBA) dropwise.
-
Incubation: Stir for 2 hours. Causality Note: The reaction must be performed at 0°C and under strictly dark conditions (using amber glassware or aluminum foil). Retinoids are highly susceptible to thermal and photochemical isomerization; failing to control light/heat will result in a scrambled mixture of 9-cis, 13-cis, and all-trans epoxides, rendering NMR interpretation impossible.
Step 2: Reaction Quenching and Extraction
-
Quenching: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to neutralize unreacted peroxides, followed by 10 mL of saturated sodium bicarbonate (NaHCO 3 ) to neutralize the acidic byproducts.
-
Extraction: Extract the organic layer, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (temperature < 30°C).
Step 3: Chromatographic Isolation
-
System Setup: Utilize a Preparative RP-HPLC equipped with a C18 column (e.g., 5 µm, 100 Å, 10 x 250 mm).
-
Mobile Phase: Elute isocratically with Acetonitrile/Water (85:15 v/v) at a flow rate of 3.0 mL/min.
-
Detection: Monitor dual wavelengths at 275 nm (to capture the 5,6-epoxide) and 325 nm (to track unreacted starting material). Collect the peak eluting predominantly at 275 nm.
Step 4: Self-Validating Spectroscopic Analysis
-
Primary Confirmation: Acquire 1 H-NMR in CDCl 3 . Confirm the loss of the C-5 methyl allylic singlet (~1.71 ppm) and the appearance of the oxirane methyl singlet (~1.25 ppm).
-
Orthogonal Validation (The Acid Test): To definitively prove the 5,6-epoxide structure, take a 1 mg aliquot of the purified product in acetonitrile and add one drop of 0.1 M HCl.
-
Causality: The 5,6-oxirane ring is highly sensitive to acid and will undergo a rapid rearrangement to the 5,8-furanoid oxide. Re-analyze the aliquot via UV-Vis; a subtle shift to ~278 nm alongside a distinct change in the H-7/H-8 NMR coupling pattern confirms the initial assignment of the 5,6-epoxide was correct.
-
References
-
Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts Source: ACS Publications URL:[Link]
-
Reaction of Retinol with Peroxynitrite Source: ResearchGate / Bioscience, Biotechnology, and Biochemistry URL:[Link]
-
Peroxyl-Radical Reaction of Retinyl Acetate in Solution Source: Taylor & Francis Online / Bioscience, Biotechnology, and Biochemistry URL:[Link]
A Senior Application Scientist's Guide to Handling 9-cis-5,6-Epoxy Retinol Acetate
This guide provides essential safety and handling protocols for 9-cis-5,6-Epoxy Retinol Acetate, a specialized retinoid for research and development. Given the compound's dual nature—possessing both a reactive epoxide ring and a sensitive retinoid backbone—this document synthesizes best practices for handling hazardous epoxides and light-sensitive, air-sensitive biological molecules. The procedures outlined here are designed to ensure operator safety, maintain compound integrity, and comply with established laboratory standards.
Hazard Identification and Risk Assessment
9-cis-5,6-Epoxy Retinol Acetate is a compound for which detailed public toxicity data is scarce; therefore, a risk assessment must be based on the chemical properties of its constituent functional groups: the epoxide and the retinoid acetate.
-
Epoxide Group: Epoxides as a chemical class are known for their reactivity. The strained three-membered ring is susceptible to nucleophilic attack, making them potential alkylating agents. This reactivity is the basis for their utility in synthesis but also presents a significant health hazard. Many epoxides are classified as skin and respiratory irritants, potent sensitizers leading to allergic contact dermatitis, and in some cases, are considered suspect carcinogens.[1][2] Direct contact should be rigorously avoided.
-
Retinoid Structure: Retinoids, including retinol acetate, are derivatives of Vitamin A. They are highly sensitive to light, air (oxygen), and acid, which can cause rapid degradation and loss of biological activity.[3][4][5] High doses of retinoids can be toxic, and some are known teratogens (may damage a fetus).[6] Therefore, exposure should be minimized, especially for personnel of child-bearing age.[2]
Based on this analysis, 9-cis-5,6-Epoxy Retinol Acetate must be handled as a light-sensitive, air-sensitive, and potentially toxic substance with skin and respiratory sensitization properties.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical measures for minimizing exposure. The choice of control depends on the scale and nature of the work.
-
Chemical Fume Hood: All handling of the compound, including weighing, preparing solutions, and transfers, must be performed inside a certified chemical fume hood.[1][2] This prevents the inhalation of any aerosolized powder or solvent vapors.
-
Inert Atmosphere (Glovebox or Schlenk Line): Due to the compound's sensitivity to air and moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended, especially for long-term storage or when quantitative stability is critical.[7][8] A glovebox is the preferred environment for manipulating the solid compound.[8] For solution-based work, Schlenk line techniques with properly dried, air-free glassware can be used.[7][9]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must account for the dual hazards of epoxides and the solvents used.
| Task | Minimum Required PPE |
| Weighing Solid Compound | 100% Nitrile Gloves (double-gloving recommended), Safety Goggles, Fastened Lab Coat |
| Preparing Solutions | Chemical-Resistant Gloves (Nitrile or Butyl Rubber), Chemical Splash Goggles, Face Shield (if splash risk is high), Fastened Lab Coat |
| Cell Culture / In-Vitro Use | Sterile Nitrile Gloves, Safety Glasses, Lab Coat |
| Spill Cleanup | Chemical-Resistant Gloves (Nitrile or Butyl Rubber), Chemical Splash Goggles, Face Shield, Disposable Coveralls or Apron |
Key PPE Considerations:
-
Gloves: Never use latex or cotton gloves, as they can absorb and retain chemicals against the skin.[10] Nitrile gloves offer good protection against many chemicals and are recommended for handling this compound.[1][11] For prolonged work or when using aggressive solvents, heavier-duty butyl rubber gloves should be considered. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[10]
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required to protect against splashes from all angles.[1][11]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale work or in the event of a ventilation failure.[10][12]
Workflow: PPE Donning and Doffing Sequence
Caption: Sequential process for donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling and Storage
Adherence to a strict, step-by-step protocol is essential for both safety and experimental success.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including amber-colored vials or glassware wrapped in aluminum foil to protect from light.[3][4]
-
Inert Atmosphere: If using a Schlenk line, ensure all glassware is oven-dried and the system is properly flushed with inert gas.[7]
-
Weighing: Weigh the solid compound in a disposable weigh boat inside the fume hood or glovebox. Avoid creating dust. If weighing outside a glovebox, work quickly to minimize air exposure.
-
Dissolving: Add the solvent to the solid compound slowly. Use a pre-dried, deoxygenated solvent if air sensitivity is a concern. Cap the container immediately after dissolution.
-
Transfers: Use clean, dry glass syringes or pipettes for transfers.[13] For air-sensitive transfers, use a gas-tight syringe that has been flushed with inert gas.[9]
-
Storage:
-
Short-Term: Store solutions in tightly sealed amber vials at refrigerated temperatures (as recommended by the supplier, typically -20°C).[13] The headspace of the vial should be flushed with argon or nitrogen before sealing.
-
Long-Term: For long-term storage, the solid compound should be stored in a sealed amber vial under an inert atmosphere in a freezer, protected from light.[8]
-
Disposal Plan: Managing Contaminated Waste
All materials contaminated with 9-cis-5,6-Epoxy Retinol Acetate must be treated as hazardous chemical waste.
-
Waste Segregation: Establish a dedicated, clearly labeled hazardous waste container in the laboratory.
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, pipette tips) must be placed in a sealed plastic bag and then into the designated solid hazardous waste container.[1][14]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, shatter-resistant container labeled as "Hazardous Waste" with the full chemical name listed.[1][15] DO NOT pour this waste down the drain.[15][16]
-
Decontamination:
-
Glassware: Rinse glassware multiple times with a suitable solvent (e.g., acetone or isopropyl alcohol) in the fume hood.[17][18] Collect the initial rinses as hazardous liquid waste. Subsequent cleaning can be done with soap and water.
-
Surfaces: For spills, first absorb the material with an inert absorbent like vermiculite or sand.[19] Wipe the area with a cloth dampened with isopropyl alcohol or acetone, working from the outside of the spill inward.[14][17] All cleanup materials must be disposed of as solid hazardous waste.
-
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste containers through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[15][19]
Workflow: Chemical Waste Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with the target compound.
By implementing these comprehensive safety and handling measures, researchers can mitigate the risks associated with 9-cis-5,6-Epoxy Retinol Acetate, ensuring a safe laboratory environment while preserving the integrity of this valuable research compound.
References
-
Stanford University Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. [Link]
-
Massachusetts Institute of Technology. (1999, July 20). Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. [Link]
-
Dembinski, R., & Zelisko, P. V. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2276–2280. [Link]
-
Duke University Shared Materials Instrumentation Facility. (2018, November 2). Standard Operating Procedure for work with... Epoxy Resin Systems. [Link]
-
LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]
-
UltraClear Epoxy. (2023, November 14). Epoxy Basics: How to Clean Epoxy Surfaces. [Link]
-
Copps Industries. (2023, April 3). How to Clean Up Epoxy Resin. [Link]
-
Union Composites. (2025, August 8). How do you clean up after using epoxy resin. [Link]
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
GZ Industrial Supplies. (2025, June 7). Understanding the Safety Standards When Applying Epoxy Floor Coatings. [Link]
-
Super Epoxy Resin Systems. (2023, April 28). How to Clean Up Epoxy Resin. [Link]
-
EHS International, Inc. (2021, August 27). Occupational Exposure to Epoxy Resins. [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. [Link]
-
CPWR - The Center for Construction Research and Training. (2023). When Working With Epoxy Resin Systems.... [Link]
-
CPWR - The Center for Construction Research and Training. Working with Epoxy Resin Systems in Construction - Best Practices Guide to Skin Protection. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. [Link]
-
Meta-Sci. Safety Data Sheet: Retinol acetate. [Link]
Sources
- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 2. occusafeinc.com [occusafeinc.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 8. ossila.com [ossila.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. cpwr.com [cpwr.com]
- 11. epoxyoil.com [epoxyoil.com]
- 12. eLCOSH : Working with Epoxy Resin Systems in Construction - Best Practices Guide to Skin Protection [elcosh.org]
- 13. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How do you clean up after using epoxy resin-Union Composites [unioncomposites.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. superepoxysystems.com [superepoxysystems.com]
- 17. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. coppsindustries.com [coppsindustries.com]
- 19. wolverinecoatings.com [wolverinecoatings.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
